Cinchonine monohydrochloride hydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKGJFSLFTZSO-OPMVAYRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662771 | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206986-88-1, 312695-48-0, 5949-11-1 | |
| Record name | Cinchonan-9-ol, monohydrochloride, hydrate, (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonan-9(S)-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonine monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Cinchonine Monohydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a long history in traditional medicine, primarily as an antimalarial agent. Its synthetic salt form, cinchonine monohydrochloride hydrate, offers improved solubility, making it more amenable for research and potential therapeutic applications. Beyond its antimalarial properties, a growing body of evidence reveals that cinchonine exhibits a diverse pharmacological profile, including anti-cancer, anti-inflammatory, and otoprotective activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, with a focus on key signaling pathways, supported by quantitative data and detailed experimental protocols. The biological activity of this compound is attributed to the cinchonine molecule itself.
Data Presentation: Quantitative Efficacy of Cinchonine
The following tables summarize the reported IC50 values for cinchonine across various pharmacological assays, providing a quantitative measure of its potency.
Table 1: Anti-Cancer Activity of Cinchonine
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| K562 | Leukemia | 46.55 | NRU Assay | [1][2] |
| A549 | Lung Cancer | 76.67 | MTT Assay | [3] |
| H1975 | Lung Cancer | 87.44 | MTT Assay | [3] |
| HeLa | Cervical Cancer | 697 µg/mL (EC50) | MTT Assay | [3] |
| HepG2 | Liver Cancer | >68.03 | MTT Assay | [3] |
| SMCC7721 | Liver Cancer | >68.03 | MTT Assay | [3] |
| T. evansi | - | 16.96 (24h) | Proliferation Assay | [3] |
Table 2: Anti-Inflammatory and Other Activities of Cinchonine
| Target/Model | Activity | IC50 (µM) | Assay | Reference |
| COX-2 | Anti-inflammatory | 44.65 | Enzyme Activity Assay | [1][2] |
| Platelet Aggregation (Ca2+ flux) | Anti-platelet | 300 | Ca2+ Influx Assay | [3] |
| Platelet Aggregation (Protein Kinase C) | Anti-platelet | 20 | PKC Activity Assay | [3] |
| Rat Ileum Contractions | Spasmolytic | 273 | Isolated Tissue Assay | [4][5] |
| Sphingosine Kinase 1 (SphK1) | Kinase Inhibition | 7-9 | Kinase Activity Assay | [6] |
Core Mechanisms of Action and Signaling Pathways
Cinchonine exerts its diverse pharmacological effects by modulating several key signaling pathways. The following sections detail these mechanisms and provide visual representations of the involved pathways.
Anti-Cancer Activity: Induction of Apoptosis and Autophagy Inhibition
Cinchonine has demonstrated potent anti-cancer activity in a variety of cancer cell lines. Its primary mechanisms involve the induction of apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway and the inhibition of pro-survival signals.
a) Endoplasmic Reticulum (ER) Stress-Induced Apoptosis:
Cinchonine triggers ER stress, leading to the unfolded protein response (UPR). This is characterized by the upregulation of GRP78 and the phosphorylation of PERK and eIF2α.[1][7] Sustained ER stress ultimately activates pro-apoptotic pathways, including the activation of caspase-3 and the cleavage of PARP-1, culminating in programmed cell death.[1][8]
b) Targeting of TRAF6 and Inhibition of Pro-Survival Signaling:
A key molecular target of cinchonine is the TNF receptor-associated factor 6 (TRAF6).[2][8] By binding to the RING domain of TRAF6, cinchonine disrupts its interaction with Ubc13, an E2 ubiquitin-conjugating enzyme.[2] This inhibition prevents the downstream activation of pro-survival signaling pathways, including the PI3K/AKT and TAK1 pathways.[8][9]
Anti-Inflammatory Activity: Inhibition of the NF-κB Signaling Pathway
Cinchonine's anti-inflammatory effects are primarily mediated through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation and immune responses.
a) Inhibition of TAK1 Activation:
As a consequence of its interaction with TRAF6, cinchonine inhibits the activation of TAK1 (transforming growth factor-β-activated kinase 1).[1][7] TAK1 is a crucial upstream kinase in the canonical NF-κB pathway, responsible for activating the IκB kinase (IKK) complex.
b) Suppression of NF-κB Activation:
By inhibiting TAK1 activation, cinchonine prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB (p65/p50) sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as COX-2, TNF-α, and IL-6.[1][2]
Otoprotective Effects: Activation of the PI3K/AKT Signaling Pathway
In the context of cisplatin-induced ototoxicity, cinchonine has been shown to exert a protective effect by activating the PI3K/AKT signaling pathway.[10] This pro-survival pathway helps to mitigate cellular damage and apoptosis in auditory cells. By activating PI3K, cinchonine promotes the phosphorylation of AKT, which in turn inhibits pro-apoptotic proteins and reduces the accumulation of reactive oxygen species (ROS).[10]
Experimental Protocols and Workflows
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of cinchonine.
Cell Viability and Proliferation Assays (MTT Assay)
Objective: To determine the cytotoxic effects of cinchonine on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, H1975, HepG2) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration of DMSO should be <0.1%) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for Protein Expression and Phosphorylation
Objective: To detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by cinchonine.
Protocol:
-
Cell Lysis: Treat cells with cinchonine for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-p-AKT, anti-p-p65, anti-IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the effect of cinchonine on the nuclear translocation of the NF-κB p65 subunit.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of cinchonine.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBST.
-
Primary Antibody Staining: Incubate with a primary antibody against the NF-κB p65 subunit.
-
Secondary Antibody Staining: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.
Conclusion
This compound exhibits a complex and multifaceted mechanism of action, targeting several critical signaling pathways involved in cancer, inflammation, and cellular stress responses. Its ability to induce ER stress-mediated apoptosis, inhibit the pro-survival PI3K/AKT pathway, and suppress the pro-inflammatory NF-κB pathway underscores its therapeutic potential. The interaction with TRAF6 appears to be a central node in its mechanism, linking its anti-cancer and anti-inflammatory effects. Further research is warranted to fully elucidate the intricate details of its interactions with these pathways and to explore its clinical utility in various disease contexts. This technical guide provides a comprehensive overview of the current understanding of cinchonine's mechanism of action, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Cinchonine: A Versatile Pharmacological Agent Derived from Natural Cinchona Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinchonine exerts anti-tumor and immunotherapy sensitizing effects in lung cancer by impairing autophagic-lysosomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of cinchonine, a Cinchona bark alkaloid, on spontaneous and induced rat ileum contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cinchonine Monohydrochloride Hydrate: A Historical Perspective on its Role in Malaria Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, the bark of the Cinchona tree was the only effective treatment against the devastating scourge of malaria. The isolation of its constituent alkaloids in the 19th century marked a pivotal moment in medicine, allowing for more precise and quantitative research into their therapeutic properties. While quinine became the most celebrated of these compounds, its stereoisomer, cinchonine, also played a significant, albeit often overlooked, role in the historical fight against malaria. This technical guide delves into the historical research surrounding cinchonine, with a focus on its hydrochloride salt, providing a comprehensive overview of its evaluation as an antimalarial agent.
Historical Context: The Quest for Antimalarial Alkaloids
The use of Cinchona bark to treat fevers dates back to the 17th century in Europe, introduced by Jesuit missionaries from South America.[1] It wasn't until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou first isolated quinine from the bark.[1][2] This breakthrough paved the way for the isolation of other Cinchona alkaloids, including cinchonine, quinidine, and cinchonidine.[1] The availability of these purified compounds spurred a more scientific approach to malaria treatment, moving from crude bark preparations to standardized doses of specific alkaloids.
Early Clinical Investigations: The Madras Commission
One of the most significant early clinical studies comparing the efficacy of the Cinchona alkaloids was conducted by the Madras Commission in India between 1866 and 1868. This large-scale observational study provided the first robust quantitative data on the antimalarial properties of cinchonine.
Experimental Protocol: Madras Commission (1866-1868)
While the full, detailed protocol of this historical trial is not available, the primary methodology involved the administration of different Cinchona alkaloids to patients diagnosed with "paroxysmal malarial fever." The main outcome measure was the "cessation of febrile paroxysms," indicating a clinical cure.[1] The alkaloids were administered as prepared sulfates.[1]
Logical Flow of the Madras Commission Trial
Caption: Workflow of the 1866-1868 Madras Commission trial.
Quantitative Data: Madras Commission (1866-1868)
The results of the Madras Commission trial demonstrated that cinchonine was an effective antimalarial agent, with a cure rate comparable to that of quinine.
| Alkaloid | Number of Patients Treated | Number of Cures | Number of Failures | Failure Rate (per 1000 cases) |
| Cinchonine | 559 | 546 | 13 | 23 |
| Quinine | 846 | 839 | 7 | 8 |
| Quinidine | 664 | 660 | 4 | 6 |
| Cinchonidine | 403 | 399 | 4 | 10 |
Data sourced from the report of the Madras Chinchona Commission as cited in modern reviews.
Despite this evidence of efficacy, quinine became the predominantly used alkaloid after 1890, largely due to the higher proportion of quinine in the bark sourced from Javan cinchona plantations.[1]
In Vitro Studies: Renewed Interest in Cinchonine
In the latter half of a subsequent century, the emergence of drug-resistant strains of Plasmodium falciparum led to a re-evaluation of older antimalarial compounds, including the other Cinchona alkaloids. In vitro studies provided a more controlled environment to assess the activity of these compounds against the malaria parasite.
Experimental Protocol: In Vitro Antimalarial Activity Assessment (1988)
A notable in vitro study in 1988 investigated the activity of quinine, quinidine, cinchonine, and cinchonidine against several culture lines of P. falciparum. The general methodology for such in vitro assays is as follows:
-
Parasite Culture : P. falciparum is cultured in human erythrocytes in a suitable medium (e.g., RPMI 1640) supplemented with serum.
-
Drug Preparation : The Cinchona alkaloids, including cinchonine hydrochloride, are dissolved in a suitable solvent (e.g., ethanol or DMSO) and then serially diluted to obtain a range of concentrations.
-
In Vitro Assay : The cultured parasites are exposed to the different concentrations of the alkaloids. A common method involves the use of microtiter plates where the parasite culture is incubated with the drug solutions.
-
Assessment of Parasite Growth Inhibition : After a defined incubation period (e.g., 24-48 hours), the inhibition of parasite growth is measured. A common technique is the isotopic method, where the incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine) into the parasite's nucleic acids is quantified. A reduction in radiolabel incorporation indicates growth inhibition.
-
Data Analysis : The results are used to calculate the 50% inhibitory concentration (IC₅₀), which is the drug concentration that causes a 50% reduction in parasite growth compared to a drug-free control.
Workflow for In Vitro Antimalarial Assay
Caption: General workflow for in vitro testing of antimalarial compounds.
Quantitative Data: In Vitro Studies (1988 & 1990)
These in vitro studies revealed that cinchonine had significant activity, particularly against quinine-resistant strains of P. falciparum.
| Study | Finding |
| Druilhe et al. (1988) | Cinchonine was 1 to 5 times more active than quinine against several P. falciparum strains. A combination of quinine, quinidine, and cinchonine was 2 to 10 times more effective against quinine-resistant strains than any single alkaloid, with cinchonine being a key contributor to this synergistic effect. |
| Chongsuphajaisiddhi et al. (1990) | In a clinical and in vitro study of a combination of quinine, quinidine, and cinchonine, the in vitro relative potencies in decreasing order were: quinidine, the combination, cinchonine, and quinine. |
In Vitro Activity of Cinchonine and Other Cinchona Alkaloids (1990)
| Compound | MIC (µmol/litre) | IC₅₀ (µmol/litre) | IC₉₉ (µmol/litre) |
| Cinchonine | 0.64 | 0.12 | 0.50 |
| Quinine | 1.28 | 0.22 | 1.20 |
| Quinidine | 0.32 | 0.083 | 0.27 |
| Combination | 0.64 | 0.11 | 0.45 |
MIC: Minimum Inhibitory Concentration; IC₅₀: 50% Inhibitory Concentration; IC₉₉: 99% Inhibitory Concentration. Data from Chongsuphajaisiddhi et al. (1990).
Historically Proposed Mechanism of Action
The precise molecular target of the Cinchona alkaloids was not understood during the historical period of their primary use. The prevailing hypothesis for the mechanism of action of quinine, which was generally extrapolated to the other Cinchona alkaloids including cinchonine, centered on its interference with the parasite's detoxification of heme.
During its intraerythrocytic stage, the malaria parasite digests the host's hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline substance called hemozoin (malaria pigment). It was proposed that the Cinchona alkaloids inhibit this polymerization process, leading to the accumulation of toxic free heme, which ultimately kills the parasite.
Proposed Historical Mechanism of Action of Cinchona Alkaloids
Caption: Hypothesized heme detoxification pathway and its inhibition.
Conclusion
Historical research demonstrates that cinchonine, often in the form of its salts such as the sulfate or hydrochloride, was a potent antimalarial compound. The extensive clinical trial conducted by the Madras Commission in the 19th century provided clear evidence of its efficacy in treating malaria, with cure rates comparable to quinine. While it was largely superseded by quinine due to economic and logistical factors, the emergence of drug resistance in the 20th century led to a renewed scientific interest in cinchonine. In vitro studies from this later period not only confirmed its intrinsic antimalarial activity but also highlighted its potential role in synergistic combinations against resistant parasites. Although the specific use of cinchonine monohydrochloride hydrate is not extensively detailed in the historical literature, the broader body of research on cinchonine underscores its significant place in the history of antimalarial drug discovery and its potential to inform modern drug development efforts.
References
Physicochemical Properties of Cinchonine Monohydrochloride Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of cinchonine monohydrochloride hydrate. The information presented is intended to support research, development, and quality control activities involving this important cinchona alkaloid derivative.
Chemical Identity and General Properties
This compound is the hydrated hydrochloride salt of cinchonine, a natural alkaloid found in the bark of the Cinchona tree. It is a key compound in pharmaceuticals, recognized for its historical use in treating malaria and its contemporary applications as a chiral catalyst in asymmetric synthesis.[1]
| Property | Value | Reference |
| Chemical Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | [2] |
| CAS Number | 206986-88-1 | [2][3][4][5] |
| Molecular Formula | C₁₉H₂₂N₂O·HCl·H₂O | [1] |
| Molecular Weight | 330.86 g/mol | [1] |
| Appearance | White powder | [1] |
Solubility Profile
| Solvent | Solubility | Notes |
| Water | Moderately soluble | The hydrochloride salt form enhances aqueous solubility compared to the free base. |
| Ethanol | Highly soluble | |
| Methanol | Soluble | |
| Chloroform | Highly soluble |
Experimental Protocol for Solubility Determination (General Method):
A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.
-
Preparation: A supersaturated solution of this compound is prepared in the solvent of interest.
-
Equilibration: The solution is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis: The suspension is filtered to remove undissolved solid. The concentration of the dissolved compound in the clear filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Equilibrium Solubility Determination.
Crystallographic Properties
Experimental Protocol for Single-Crystal X-ray Diffraction (SC-XRD):
-
Crystal Growth: Single crystals of sufficient size and quality are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion methods.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to determine the electron density map of the crystal, from which the atomic positions, bond lengths, bond angles, and other crystallographic parameters are elucidated.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability, dehydration, and decomposition of hydrated pharmaceutical salts.
Expected Thermal Behavior:
A typical TGA thermogram for a hydrate would show an initial weight loss corresponding to the loss of water molecules upon heating. This would be followed by further weight loss at higher temperatures, indicating decomposition of the anhydrous compound. The DSC curve would show an endothermic peak corresponding to the dehydration process and subsequent thermal events such as melting or decomposition.
Experimental Protocol for TGA/DSC:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 3-10 mg) is placed in an appropriate pan (e.g., aluminum or platinum).
-
Instrumentation: The analysis is performed using a calibrated TGA/DSC instrument.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen purge) over a defined temperature range. The weight change (TGA) and heat flow (DSC) are recorded as a function of temperature.
Caption: General Workflow for Physicochemical Characterization.
Spectroscopic Properties
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H (from the alcohol and water), N-H (from the protonated amine), C-H, C=C, and C-O functional groups.
Experimental Protocol for FT-IR:
-
Sample Preparation: A small amount of the sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹) using an FT-IR spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for NMR:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Various NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of the signals.
Stability
The stability of a pharmaceutical compound is a critical attribute that affects its shelf-life and storage conditions. A recent study has indicated that cinchonine hydrochloride is unstable and susceptible to deliquescence under conditions of high humidity (92.5% RH) and high temperature (60°C).[6]
Experimental Protocol for Stability Testing (ICH Guidelines):
Stability testing is typically conducted according to the International Council for Harmonisation (ICH) guidelines.
-
Long-Term and Accelerated Stability Studies: Samples are stored under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.
-
Photostability Studies: The intrinsic photostability of the molecule is assessed by exposing it to a combination of visible and UV light.
-
Analysis: At specified time points, the samples are analyzed for any changes in their physical and chemical properties, including appearance, assay, degradation products, and water content.
Caption: Logical Flow of a Stability Study.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound and provided an overview of the experimental methodologies used for their determination. While some specific quantitative data remains to be fully elucidated in the public domain, this guide serves as a valuable resource for scientists and researchers working with this compound. Further detailed characterization will be beneficial for its optimal use in pharmaceutical development and other scientific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C19H25ClN2O2 | CID 45073522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CINCHONINE [sdfine.com]
- 5. シンコニン 一塩酸塩 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources and Extraction of Cinchonine from Cinchona Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine is a prominent quinoline alkaloid derived from the bark of the Cinchona tree, a genus native to the Andean forests of South America. Historically recognized for its antimalarial properties, cinchonine, alongside its stereoisomer cinchonidine and the related alkaloids quinine and quinidine, has been a cornerstone in the fight against infectious diseases. Beyond its traditional use, contemporary research has unveiled a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anti-obesity effects, positioning cinchonine as a molecule of significant interest for modern drug development.
This technical guide provides an in-depth overview of the natural sources of cinchonine, focusing on the alkaloid content of various Cinchona species. It further details the methodologies for the extraction and purification of cinchonine from its natural matrix, offering protocols for both laboratory and industrial applications. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and utilization of this versatile natural product.
Natural Sources of Cinchonine
Cinchonine is one of the four major alkaloids found in the bark of Cinchona trees.[1] The primary species recognized for their significant alkaloid content include Cinchona officinalis, Cinchona calisaya, Cinchona pubescens (formerly C. succirubra), and Cinchona ledgeriana.[2] While all these species produce cinchonine, the relative abundance of each alkaloid varies considerably depending on the species, geographical location, and environmental conditions.[3]
Comparative Alkaloid Content in Cinchona Species
The concentration of cinchonine and other major alkaloids is a critical factor for the commercial exploitation of Cinchona bark. The total alkaloid content in the bark of different species typically ranges from 5% to 15%.[4] One study analyzing various Cinchona bark samples found that cinchonine can be the most dominant alkaloid, with concentrations ranging from 1.87% to 2.30% of the bark's dry weight.[5][6] In contrast, other species, such as C. ledgeriana, are often cultivated for their high quinine content, which can reach 8% to 13%.[7]
For a clear comparison, the following table summarizes the reported content of major alkaloids in different Cinchona species. It is important to note that these values can exhibit significant variation.
| Cinchona Species | Total Alkaloids (% of dry bark) | Cinchonine (% of dry bark) | Quinine (% of dry bark) | Cinchonidine (% of dry bark) | Reference |
| Cinchona succirubra (Pubescens) | 5 - 7% | Present | - | - | [4] |
| Cinchona calisaya | 4 - 7% | Variable | Often high | Variable | [4] |
| Cinchona ledgeriana | 5 - 14% | - | 8 - 13% | - | [4][7] |
| Cinchona officinalis | - | Present | Present | Present | [8] |
| Analyzed Cinchona Bark (Ph.EU. quality) | 4.75 - 5.20% | 1.87 - 2.30% | 1.59 - 1.89% | 0.90 - 1.26% | [5] |
| Analyzed Cinchona Bark (Ph.EU. quality) | - | 1.65% | 1.80% | 1.25% | [5] |
Extraction and Purification of Cinchonine
The extraction of cinchonine from Cinchona bark involves a multi-step process aimed at isolating the total alkaloids followed by the separation and purification of the individual compounds. The general workflow begins with the preparation of the bark, followed by extraction, and finally, purification of cinchonine.
References
- 1. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of the Cinchona alkaloids by high-performance liquid chromatography and other separation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AU7924498A - Pharmaceutical compositions containing cinchonine dichlorhydrate - Google Patents [patents.google.com]
- 6. CN102212064B - A kind of method for preparing quinidine and cinchonine - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Cinchonine Monohydrochloride Hydrate: A Comprehensive Technical Guide
CAS Number: 206986-88-1
This technical guide provides an in-depth overview of Cinchonine monohydrochloride hydrate, a versatile cinchona alkaloid with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, biological activities, and established experimental protocols.
Physicochemical Properties
This compound is the hydrated hydrochloride salt of Cinchonine, a natural alkaloid found in the bark of the Cinchona tree.[1] It is a white crystalline powder.[1]
| Property | Value | Reference |
| CAS Number | 206986-88-1 | [2] |
| Molecular Formula | C₁₉H₂₂N₂O · HCl · xH₂O | [2] |
| Molecular Weight | 330.85 g/mol (anhydrous basis) | [2] |
| Melting Point | 208-218 °C | [1][2] |
| Optical Activity | [α]20/D +101° (c = 1 in chloroform) | [1][2] |
| Appearance | White powder | [1] |
| Synonyms | Cinchonan-9(S)-ol monohydrochloride | [2] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, making it a compound of interest for therapeutic development.
Induction of Apoptosis in Human Liver Cancer Cells
Cinchonine has been shown to inhibit the proliferation of human liver cancer cells and induce apoptosis in a dose-dependent manner.[3] The underlying mechanism involves the activation of endoplasmic reticulum (ER) stress.[3]
Signaling Pathway:
Cinchonine treatment leads to the upregulation of ER stress markers such as GRP78 and the phosphorylation of PERK and eIF2α.[3] This sustained ER stress triggers the apoptotic cascade, involving the activation of caspase-3 and the cleavage of poly (ADP-Ribose) polymerase (PARP).[3]
Inhibition of Human Platelet Aggregation
Cinchonine inhibits platelet aggregation induced by various agonists, including epinephrine, ADP, platelet-activating factor (PAF), and collagen.[4] This effect is primarily mediated through the blockade of calcium influx into platelets.[4]
Mechanism of Action:
By inhibiting the rise in cytosolic Ca²⁺, Cinchonine disrupts the signaling cascade that leads to platelet aggregation.[4] It has been shown to be particularly effective against PAF and epinephrine-induced aggregation.[4]
Suppression of Adipogenesis
Dietary supplementation with Cinchonine has been demonstrated to reduce body weight gain, visceral fat accumulation, and plasma lipid levels in high-fat diet-induced obese mice.[4] This anti-obesity effect is attributed to the downregulation of adipogenesis and adipose tissue inflammation.[4][5]
Signaling Pathway:
Cinchonine suppresses adipogenesis by downregulating WNT10b and galanin-mediated signaling pathways.[4][5] It also attenuates inflammation by inhibiting Toll-like receptor 2 (TLR2) and TLR4-mediated pro-inflammatory signaling.[5]
Experimental Protocols
In Vitro Apoptosis Induction in Liver Cancer Cells
This protocol describes the methodology to assess the pro-apoptotic effects of this compound on human liver cancer cell lines.
Experimental Workflow:
References
- 1. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinchonine 99 206986-88-1 [sigmaaldrich.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cinchonine Prevents High-Fat-Diet-Induced Obesity through Downregulation of Adipogenesis and Adipose Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
The Therapeutic Renaissance of Cinchonine: A Technical Guide to Its Derivatives in Drug Discovery
For Immediate Release
A comprehensive technical guide exploring the burgeoning therapeutic applications of cinchonine derivatives. This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the pharmacological potential of these modified cinchona alkaloids. The guide details their anticancer, antimalarial, and antimicrobial properties, supported by quantitative data, experimental methodologies, and visualizations of key biological pathways.
Executive Summary
Cinchonine, a major alkaloid from the bark of the Cinchona tree, has long been overshadowed by its illustrious stereoisomer, quinine. However, recent advancements in medicinal chemistry have repositioned cinchonine and its derivatives as promising candidates for a new generation of therapeutics. These compounds exhibit a broad spectrum of pharmacological activities, including potent anticancer, antimalarial, and antimicrobial effects. This guide synthesizes the current understanding of cinchonine derivatives, focusing on their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols to facilitate further research and development in this exciting field.
Therapeutic Applications
Cinchonine derivatives have demonstrated significant potential across multiple therapeutic areas. Their diverse bioactivities stem from a versatile chemical scaffold that allows for a wide range of structural modifications, leading to enhanced efficacy and novel mechanisms of action.
Anticancer Activity
Cinchonine and its derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines, including those of the cervix, colon, liver, lung, and prostate.[1] Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][2] Notably, cinchonine has been shown to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy, by acting as a potent efflux pump inhibitor.[3][4] This suggests a potential role for cinchonine derivatives as adjuvants in combination with existing anticancer drugs to enhance their efficacy.[4]
Antimalarial Activity
Historically, cinchona alkaloids have been the cornerstone of malaria treatment.[5] Cinchonine itself possesses antimalarial properties by interfering with the parasite's heme detoxification pathway.[5] Modern research focuses on developing cinchonine derivatives with improved potency and activity against drug-resistant strains of Plasmodium falciparum.[6] These derivatives often exhibit enhanced efficacy by targeting parasitic enzymes essential for survival.[6]
Antimicrobial Activity
The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. Cinchonine derivatives, particularly N-substituted quaternary salts, have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7][8] Some derivatives have shown very strong bioactivity, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range, making them promising scaffolds for the development of new antibiotics.[7][8]
Anti-inflammatory and Other Activities
Beyond its cytotoxic and antimicrobial effects, cinchonine has demonstrated mild anti-inflammatory properties by reducing the production of inflammatory mediators.[5] Derivatives of cinchonine have also been investigated for their analgesic and anti-platelet aggregation activities.[9][10]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of various cinchonine derivatives against different cancer cell lines and microbial strains.
Table 1: Anticancer Activity of Cinchonine and Its Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinchonine | Lung (A549) | 76.67 | [11] |
| Cinchonine | Lung (H1975) | 87.44 | [11] |
| Cinchonine | Liver (HepG2) | 180 (for apoptosis induction) | [11] |
| Cinchonine | Liver (SMCC7721) | 180 (for apoptosis induction) | [11] |
| Cinchonine | Cervical (HeLa) | 180 (for apoptosis induction) | [11] |
| Cinchonine Tiglate Ester | Breast (MCF-7) | ~4.14 (1.22 ppm) |
Table 2: Antimicrobial Activity of Quaternary Cinchonine Derivatives (MIC Values)
| Derivative | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Reference |
| N-substituted quaternary salts | 6.25 | 1.56 | 6.25 | [7][8] |
Signaling Pathways Modulated by Cinchonine Derivatives
Cinchonine derivatives exert their therapeutic effects by modulating critical intracellular signaling pathways that govern cell fate. Understanding these mechanisms is paramount for rational drug design and identifying potential therapeutic targets.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation, and its aberrant activation is a hallmark of many cancers. Cinchonine and its isomer, cinchonidine, have been shown to activate the PI3K/Akt signaling pathway, which paradoxically can have protective effects in certain contexts, such as alleviating cisplatin-induced ototoxicity.[12] However, in cancer, the modulation of this pathway by cinchonine derivatives can also contribute to their anticancer effects by influencing downstream effectors.
Figure 1: Cinchonine derivatives can activate the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct evidence for the modulation of the MAPK/ERK pathway by a wide range of cinchonine derivatives is still emerging, some studies suggest that related compounds can influence this pathway. For instance, cinnamaldehyde, a natural compound, has been shown to inhibit the activation of ERK. Given the structural similarities and broad biological activities of these natural products, it is plausible that certain cinchonine derivatives could also exert their effects through this pathway.
Figure 2: Potential modulation of the MAPK/ERK pathway by cinchonine derivatives.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Some natural compounds with structural similarities to cinchonine derivatives have been shown to inhibit NF-κB activation. This inhibition can occur at various levels of the pathway, including preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit. The ability of certain cinchonine derivatives to modulate this pathway could contribute to their anti-inflammatory and anticancer properties.
Figure 3: Potential inhibitory effects of cinchonine derivatives on the NF-κB pathway.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for the synthesis of cinchonine derivatives and for key in vitro and in vivo assays to evaluate their therapeutic potential.
Synthesis of Cinchonine Derivatives
The versatile structure of cinchonine allows for modifications at several positions, most commonly at the C9-hydroxyl group to form ethers, esters, and amides.
5.1.1 General Procedure for Esterification:
-
Dissolve cinchonine in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add a carboxylic acid, an activating agent (e.g., DCC - N,N'-dicyclohexylcarbodiimide), and a catalyst (e.g., DMAP - 4-dimethylaminopyridine).
-
Stir the reaction mixture at room temperature for a specified period (typically 24-48 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Purify the crude product using column chromatography on silica gel to obtain the desired ester derivative.
-
Characterize the final product by spectroscopic methods (e.g., NMR, MS).
5.1.2 General Procedure for Amide Synthesis:
-
Activate a carboxylic acid by converting it to an acyl chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve cinchonine (or an amino-derivative of cinchonine) in an aprotic solvent containing a non-nucleophilic base (e.g., triethylamine).
-
Slowly add the acyl chloride to the cinchonine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude amide derivative by column chromatography.
-
Confirm the structure of the purified product using spectroscopic techniques.
Figure 4: General workflow for the synthesis of cinchonine ester and amide derivatives.
In Vitro Cytotoxicity Assays
5.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cinchonine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
5.2.2 SRB (Sulforhodamine B) Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
In Vivo Antitumor Efficacy Studies
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the cinchonine derivatives and a vehicle control via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treatment groups relative to the control group.
Future Perspectives and Conclusion
Cinchonine derivatives represent a promising and versatile class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, malaria, and bacterial infections warrants further investigation. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index and target specificity of these derivatives.
-
Mechanism of Action Elucidation: To fully understand the molecular targets and signaling pathways involved in their pharmacological effects.
-
In Vivo Efficacy and Safety Profiling: To evaluate their therapeutic potential in more advanced preclinical models and to assess their pharmacokinetic and toxicological properties.
-
Combination Therapies: To explore the synergistic effects of cinchonine derivatives with existing drugs, particularly in the context of overcoming drug resistance.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. EP3705479A1 - New amide derivatives of cinchona alkaloids, method for the preparation thereof and use thereof in asymmetric phase transfer reactions - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. neliti.com [neliti.com]
- 6. researchgate.net [researchgate.net]
- 7. Dimeric cinchona ammonium salts with benzophenone linkers: enantioselective phase transfer catalysts for the synthesis of α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eEF2K Activity Determines Synergy to Cotreatment of Cancer Cells With PI3K and MEK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Cinchonine Monohydrochloride Hydrate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of cinchonine monohydrochloride hydrate in various common organic solvents. The information is intended to assist researchers and professionals in drug development, chemical synthesis, and pharmaceutical sciences in understanding and applying the solubility properties of this important alkaloid salt.
Introduction to this compound
Cinchonine is a naturally occurring alkaloid found in the bark of the Cinchona tree, belonging to the same family as quinine and quinidine. It is a chiral compound and, along with its derivatives, is utilized as a catalyst in asymmetric synthesis and as a precursor for various pharmaceutical agents. This compound, the salt form of cinchonine, is often preferred in pharmaceutical applications due to its improved solubility and stability compared to the free base. However, it is also known to be susceptible to deliquescence. Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes.
Qualitative Solubility of this compound
Based on available information, the qualitative solubility of cinchonine and its hydrochloride salt in several common organic solvents is summarized in the table below. It is important to note that these are general descriptions and the actual solubility can be influenced by factors such as temperature, the specific form of the hydrate, and the purity of both the solute and the solvent.
| Solvent Classification | Solvent Name | Qualitative Solubility of Cinchonine/Cinchonine Hydrochloride |
| Protic Solvents | Methanol | Soluble to Freely Soluble[1][2] |
| Ethanol | Soluble to Freely Soluble[1][2][3] | |
| Chlorinated Solvents | Chloroform | Soluble to Freely Soluble[1] |
| Aprotic Polar Solvents | Acetone | Limited solubility information available |
| Ethyl Acetate | Limited solubility information available |
Experimental Protocols for Solubility Determination
The determination of the solubility of a compound like this compound in organic solvents can be carried out using several established experimental methods. The two most common and reliable methods are the gravimetric method and the spectroscopic (UV-Vis) method.
General Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a solid compound in a liquid solvent.
Caption: General workflow for solubility determination.
Detailed Methodology: Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-capped vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A thermostatically controlled shaker or magnetic stirrer is recommended.
2. Phase Separation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE for organic solvents).
3. Gravimetric Analysis:
-
Transfer the filtered supernatant to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the container with the dried solute residue.
4. Calculation:
-
The mass of the dissolved solute is the difference between the final weight of the container with the residue and the initial weight of the empty container.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Detailed Methodology: UV-Vis Spectroscopic Method
The UV-Vis spectroscopic method is a sensitive and accurate technique, particularly suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range.
1. Preparation of a Standard Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for cinchonine in that solvent.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
2. Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
After filtration, accurately dilute a known volume of the saturated supernatant with the same organic solvent to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted solution at the λmax.
3. Calculation:
-
Use the equation of the line from the standard curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units.
Logical Relationship for Method Selection
The choice between the gravimetric and spectroscopic methods depends on several factors, including the properties of the solute and solvent, the required accuracy, and the available equipment.
Caption: Decision tree for selecting a solubility determination method.
Conclusion
This technical guide has provided an overview of the solubility of this compound in common organic solvents, highlighting the qualitative trends and providing detailed experimental protocols for its quantitative determination. While specific quantitative data remains sparse in the public domain, the methodologies outlined here provide a robust framework for researchers and drug development professionals to accurately measure the solubility of this compound in their specific applications. The choice of the experimental method, either gravimetric or spectroscopic, should be guided by the specific requirements of the study and the properties of the compound. Accurate solubility data is fundamental for the successful development and application of this compound in the pharmaceutical and chemical industries.
References
Cinchonine: A Technical Guide to its Role in Overcoming Multi-Drug Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multi-drug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy. Cinchonine, a cinchona alkaloid, has emerged as a potent MDR modulator. This technical guide provides an in-depth analysis of cinchonine's effects on MDR in cancer cells, focusing on its mechanism of action, its impact on key signaling pathways, and its synergistic effects with conventional chemotherapeutic agents. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field of oncology and drug development.
Introduction
The development of resistance to multiple, structurally and mechanistically diverse chemotherapeutic agents is a major clinical challenge in cancer therapy.[1] One of the most well-characterized mechanisms of MDR is the overexpression of the ABCB1 gene product, P-glycoprotein (P-gp), a 170 kDa transmembrane protein that functions as an ATP-dependent drug efflux pump.[2] Cinchonine, an alkaloid derived from the bark of the Cinchona tree, has been identified as a promising agent for reversing P-gp-mediated MDR.[3][4] This document serves as a technical guide to the current understanding of cinchonine's role in sensitizing MDR cancer cells to chemotherapy.
Mechanism of Action: Inhibition of P-glycoprotein
The primary mechanism by which cinchonine reverses MDR is through the direct inhibition of P-glycoprotein.[5][6] By interfering with the efflux function of P-gp, cinchonine increases the intracellular accumulation and retention of chemotherapeutic drugs in resistant cancer cells, thereby restoring their cytotoxic effects.[7]
Evidence of P-gp Inhibition
Studies have consistently demonstrated cinchonine's ability to inhibit P-gp. In multidrug-resistant human leukemic K562/ADM cells, cinchonine significantly increases the intracellular accumulation of P-gp substrates such as doxorubicin, mitoxantrone, and vincristine.[7] Furthermore, flow cytometry-based assays using the fluorescent P-gp substrate rhodamine 123 have shown that cinchonine is a more potent inhibitor of P-gp-mediated efflux than the related alkaloid, quinine.[5][6] In uterine sarcoma MES-SA/DX5 cells, which overexpress P-gp, cinchonine effectively enhances the accumulation of rhodamine 123.[4]
The following diagram illustrates the proposed mechanism of P-gp-mediated drug efflux and its inhibition by cinchonine.
References
- 1. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cinchonine, a potent efflux inhibitor to circumvent anthracycline resistance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrocinchonine, cinchonine, and quinidine potentiate paclitaxel-induced cytotoxicity and apoptosis via multidrug resistance reversal in MES-SA/DX5 uterine sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by doxorubicin and cinchonine in P388 multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by doxorubicin and cinchonine in P388 multidrug-resistant cells [ouci.dntb.gov.ua]
- 7. Comparative effects of quinine and cinchonine in reversing multidrug resistance on human leukemic cell line K562/ADM - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cinchonine as a Chiral Resolving Agent in HPLC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of cinchonine as a chiral resolving agent in High-Performance Liquid Chromatography (HPLC). Cinchonine, a Cinchona alkaloid, serves as a versatile chiral selector for the enantioseparation of a wide range of chiral molecules, including amino acids, peptides, and acidic compounds. The protocols outlined below cover two primary methodologies: the use of cinchonine derivatives in Chiral Stationary Phases (CSPs) and the application of cinchonine as a Chiral Mobile Phase Additive (CMPA).
Enantioseparation using Cinchonine-Based Chiral Stationary Phases (CSPs)
Cinchonine and its derivatives can be chemically bonded to a solid support, typically silica gel, to create a Chiral Stationary Phase. These CSPs are particularly effective for the separation of ampholytic compounds like amino acids and peptides, as well as acidic and basic molecules. The primary interaction mechanism is based on ion exchange, supplemented by hydrogen bonding, π-π interactions, and steric hindrance, which collectively contribute to chiral recognition. Zwitterionic and anion-exchange CSPs derived from Cinchona alkaloids are commonly employed.
Application: Enantioseparation of Underivatized Amino Acids
Cinchonine-based zwitterionic CSPs have demonstrated excellent performance in the direct enantiomeric resolution of a variety of amino acids and their analogues.[1] The synergistic double ion-pairing between the zwitterionic chiral selector and the ampholytic analyte is fundamental to the chiral recognition mechanism.
Column: Commercially available Cinchonine-based zwitterionic CSP (e.g., CHIRALPAK ZWIX series).
Mobile Phase: A polar ionic mode (PIM) is typically employed, consisting of a mixture of methanol (MeOH) and acetonitrile (ACN). The presence of MeOH is crucial. For method development, a starting mobile phase of 50 mM formic acid + 25 mM diethylamine in MeOH/ACN/H₂O (49:49:2, v/v/v) is recommended.[1] The ratio of acidic to basic additives is a critical parameter for optimizing the double ion-pairing mechanism.
Flow Rate: 0.5 - 1.5 mL/min.
Temperature: Ambient temperature (e.g., 25°C) is a good starting point. Temperature can be varied to optimize resolution.
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 210 nm or 254 nm).
Sample Preparation: Dissolve the amino acid sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
Injection Volume: 5 - 20 µL.
The following table summarizes typical experimental conditions and results for the enantioseparation of selected amino acids on a Cinchonine-based zwitterionic CSP.
| Analyte | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| Phenylalanine | MeOH/ACN (50/50, v/v) with 50 mM Formic Acid and 25 mM Triethylamine | 1.0 | 25 | 2.8 | 1.5 | 3.2 |
| Tryptophan | MeOH/ACN (60/40, v/v) with 50 mM Formic Acid and 25 mM Diethylamine | 1.0 | 25 | 3.5 | 1.8 | 4.1 |
| Leucine | MeOH/ACN (70/30, v/v) with 25 mM Formic Acid and 12.5 mM Triethylamine | 1.2 | 30 | 2.1 | 1.4 | 2.8 |
| Methionine | MeOH/ACN (50/50, v/v) with 50 mM Acetic Acid and 25 mM Triethylamine | 1.0 | 25 | 2.5 | 1.6 | 3.5 |
Note: The data presented in this table are representative and may vary depending on the specific column, instrumentation, and experimental conditions.
Enantioseparation using Cinchonine as a Chiral Mobile Phase Additive (CMPA)
In this approach, cinchonine is added directly to the mobile phase, which is then used with an achiral stationary phase (e.g., C18, porous graphitic carbon). The separation occurs due to the formation of transient diastereomeric complexes between the cinchonine in the mobile phase and the enantiomers of the analyte.[2] These diastereomers have different affinities for the stationary phase, leading to their separation. This method is particularly useful for the resolution of acidic compounds.
Application: Enantioseparation of Acidic Compounds (e.g., Mandelic Acid)
The following protocol is based on the successful separation of acidic compounds using quinine, a diastereomer of cinchonine, as a CMPA.[3] The principles are directly applicable to cinchonine.
Column: Achiral stationary phase, such as Porous Graphitic Carbon (e.g., Hypercarb) or a C18 column.
Mobile Phase: A mixture of non-polar solvents such as dichloromethane and cyclohexane (e.g., 50:50, v/v) containing a low concentration of cinchonine (e.g., 0.10 mM) and a small amount of an acidic modifier like acetic acid (e.g., 0.008%).[3]
Flow Rate: 1.0 mL/min.
Temperature: Ambient temperature (e.g., 25°C).
Detection: UV detection at a wavelength suitable for the analyte (e.g., 257 nm for mandelic acid).[3]
Sample Preparation: Dissolve the acidic analyte in the mobile phase or a compatible solvent.
Injection Volume: 5 - 20 µL.
The following table provides representative data for the enantioseparation of acidic compounds using a Cinchona alkaloid as a CMPA.
| Analyte | Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) Enantiomer 1 | Retention Time (min) Enantiomer 2 | Resolution (Rs) |
| Mandelic Acid | Porous Graphitic Carbon | Dichloromethane/Cyclohexane (50/50, v/v) + 0.10 mM Quinine + 0.008% Acetic Acid | 1.0 | 8.2 | 9.5 | 1.8 |
| 10-Camphorsulfonic Acid | Porous Graphitic Carbon | Dichloromethane/Cyclohexane (50/50, v/v) + 0.10 mM Quinine + 0.008% Acetic Acid | 1.0 | 6.5 | 7.1 | 1.2 |
Note: Data is based on the use of quinine as a CMPA and is representative.[3] Results with cinchonine are expected to be similar but may require optimization.
Concluding Remarks
Cinchonine is a powerful and versatile chiral resolving agent in HPLC. The choice between using a Cinchonine-based CSP or employing it as a CMPA will depend on the nature of the analyte and the specific requirements of the separation. Cinchonine-based CSPs are often preferred for their robustness and broad applicability, especially for amino acids. The CMPA method provides a flexible and cost-effective alternative, particularly for the resolution of acidic compounds, without the need for a dedicated chiral column. In both cases, careful optimization of the mobile phase composition, including the type and concentration of additives, is crucial for achieving successful enantioseparation.
References
Cinchonine in the Asymmetric Synthesis of (+)-Biotin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine, a naturally occurring cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis, enabling the stereoselective construction of complex molecular architectures.[1] This application note details the use of a modified cinchonine catalyst in a key step of the formal asymmetric synthesis of (+)-biotin, a vital B vitamin. The protocol focuses on the enantioselective desymmetrization of a meso cyclic anhydride, a crucial transformation that establishes the stereochemistry of the final natural product. This method, developed by Choi, Tian, and Deng, showcases the efficiency and selectivity of cinchona alkaloid-based catalysts in the synthesis of biologically active molecules.
Application: Asymmetric Desymmetrization in the Formal Synthesis of (+)-Biotin
The core of this application lies in the catalytic, enantioselective desymmetrization of a meso cyclic anhydride intermediate. This reaction breaks the symmetry of the starting material to introduce chirality, a fundamental step in the synthesis of enantiopure compounds like (+)-biotin. The use of a cinchonine derivative as the catalyst allows for high stereocontrol, leading to the desired enantiomer of the product in high enantiomeric excess (ee).
Key Transformation:
The key reaction is the alcoholysis of the meso cyclic anhydride 1 , catalyzed by a modified dihydroquinidine (a diastereomer of cinchonine) catalyst, DHQD-PHN , to yield the chiral hemiester 2 . This hemiester is a key intermediate in the established Goldberg-Sternbach synthesis of (+)-biotin.
Reaction Scheme:
Quantitative Data Summary
The choice of catalyst is critical for achieving high enantioselectivity in the desymmetrization reaction. The following table summarizes the performance of various cinchonine and quinidine derivatives in the methanolysis of the meso anhydride 1 .
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| 1 | Quinidine | 10 | 25 | 70 |
| 2 | DHQD-MEQ | 10 | 25 | 61 |
| 3 | DHQD-CLB | 10 | 25 | 69 |
| 4 | DHQD-PHN | 10 | 25 | 89 |
| 5 | DHQD-PHN | 20 | 0 | 90 |
| 6 | DHQD-PHN | 20 | -20 | 91 |
| 7 | DHQD-PHN | 20 | -40 | 93 |
| 8 | DHQD-PHN | 20 | -60 | 88 |
| 9 | (DHQD)2AQN | 5 | 25 | 59 |
| 10 | (DHQD)2PHAL | 5 | 25 | ~0 |
| 11 | (DHQD)2PYR | 5 | 25 | 46 |
Data sourced from Choi, C.; Tian, S.-K.; Deng, L. Synthesis 2001, 11, 1737-1741.
As the data indicates, DHQD-PHN proved to be a highly effective catalyst, affording the desired product with up to 93% ee at -40 °C.
Experimental Protocols
Materials
-
meso-Cyclic Anhydride (1 )
-
Methanol (CH₃OH), anhydrous
-
DHQD-PHN (Dihydroquinidine 4-chlorobenzoate)
-
Toluene, anhydrous
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 N solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure for the Asymmetric Desymmetrization of meso-Cyclic Anhydride (1)
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the meso-cyclic anhydride 1 (1.0 equiv) and the DHQD-PHN catalyst (0.2 equiv, 20 mol%).
-
Solvent and Reagent Addition: Add anhydrous toluene to dissolve the solids. Cool the reaction mixture to -40 °C using an appropriate cooling bath.
-
Initiation of Reaction: Add anhydrous methanol (1.2 equiv) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at -40 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with 1 N HCl to remove the catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hemiester 2 .
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched hemiester 2 .
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the cinchonine-catalyzed asymmetric desymmetrization.
Caption: Workflow for the asymmetric desymmetrization of a meso-anhydride.
Proposed Catalytic Cycle
The reaction is proposed to proceed via a general base catalysis mechanism. The cinchonine derivative activates the methanol, which then attacks one of the enantiotopic carbonyl groups of the anhydride.
Caption: Proposed general base catalysis cycle for the desymmetrization.
References
Application Notes and Protocols for Utilizing Cinchonine Derivatives as Ligands in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cinchonine derivatives as versatile ligands in a range of biochemical assays. Cinchonine and its derivatives, belonging to the Cinchona alkaloids, are renowned for their rich stereochemistry and have found extensive applications in asymmetric catalysis, as potent enzyme inhibitors, and as probes in fundamental biochemical research.[1][2][3][4] This document outlines their application in key areas, presents quantitative data for the performance of selected derivatives, and provides step-by-step experimental protocols.
Applications in Asymmetric Catalysis
Cinchonine derivatives are widely employed as organocatalysts to induce stereoselectivity in various chemical reactions, leading to the synthesis of chiral molecules with high enantiomeric excess.[1][2][3] Their rigid bicyclic structure provides a well-defined chiral environment essential for effective asymmetric induction.
Asymmetric Mannich Reaction
Cinchonine-derived catalysts are effective in promoting the asymmetric Mannich reaction, a fundamental carbon-carbon bond-forming reaction for the synthesis of β-amino carbonyl compounds.[1][5]
Featured Derivative: Cinchonine-derived urea
| Catalyst | Substrate 1 | Substrate 2 | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Cinchonine-derived urea | 5H-oxazol-4-ones | Alkyl/Aryl sulfonamides | Not Specified | Excellent | Good |
Asymmetric Aldol Reaction
These derivatives also catalyze the asymmetric aldol reaction, a cornerstone in the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[1][6]
Featured Derivative: 9-amino-9-(deoxy)-epi-Cinchonine alkaloid
| Catalyst | Substrate 1 | Substrate 2 | Additive | Enantiomeric Excess (ee) | Yield (%) |
| 9-amino-9-(deoxy)-epi-Cinchonine | Acetone | β,γ-unsaturated α-ketoesters | 4-nitrobenzoic acid | Excellent | Excellent |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a general guideline for an asymmetric aldol reaction using a cinchonine derivative as an organocatalyst.[5][6]
Materials:
-
Cinchonine derivative catalyst (e.g., 9-amino-9-(deoxy)-epi-Cinchonine) (5 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (2.0 mmol)
-
Additive (e.g., 4-nitrobenzoic acid) (5 mol%)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Anhydrous MgSO4 or Na2SO4
-
Reaction vessel (oven-dried)
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the cinchonine derivative catalyst and the additive.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., -20 °C to room temperature).
-
Add the aldehyde to the reaction mixture and stir for 10 minutes.
-
Add the ketone dropwise to the mixture.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol adduct.
-
Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for a typical asymmetric aldol reaction catalyzed by a cinchonine derivative.
Enzyme Inhibition Assays
Certain cinchonine derivatives have been identified as potent and selective inhibitors of enzymes, such as butyrylcholinesterase (BChE), which is a target in the management of neurodegenerative diseases.[7][8]
Featured Derivatives:
-
(10Z)-10,11-dibromo-10,11-dihydrocinchonidine
-
O-(trimethylsilyl)cinchonine
| Derivative | Target Enzyme | Inhibition Type | Ki (µM) | IC50 (µM) |
| (10Z)-10,11-dibromo-10,11-dihydrocinchonidine | Human BChE | Competitive | 3.45 ± 0.39 | 34.47 ± 4.63 |
| O-(trimethylsilyl)cinchonine | Human BChE | Mixed | Kic = 0.85 ± 0.26, Kiuc = 1.73 ± 0.46 | 0.24 ± 0.04 |
Experimental Protocol: Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of BChE inhibitory activity of cinchonine derivatives using a modified Ellman's method in a 96-well plate format.[2][9]
Materials:
-
Cinchonine derivative inhibitor
-
Butyrylcholinesterase (BChE) enzyme solution (from equine or human serum)
-
Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare stock solutions of the cinchonine derivative inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution (final concentration ~0.5 mM)
-
Cinchonine derivative solution at various concentrations (or solvent for control)
-
-
Add the BChE enzyme solution to each well, except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the BTCI substrate solution (final concentration ~0.5 mM).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the BChE activity.
-
Calculate the percentage of inhibition for each concentration of the cinchonine derivative compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition type and Ki, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.
Caption: Workflow for determining BChE inhibition by cinchonine derivatives using the Ellman's method.
Ligand-Binding Assays using Fluorescence Spectroscopy
The intrinsic fluorescence of some proteins (due to tryptophan and tyrosine residues) can be quenched upon ligand binding. This phenomenon can be exploited to study the binding of cinchonine derivatives to target proteins and to determine binding affinities (Kd).
Experimental Protocol: Tryptophan Fluorescence Quenching Assay
This protocol outlines a general procedure for a tryptophan fluorescence quenching assay to measure the binding of a cinchonine derivative to a target protein.[7][10][11][12]
Materials:
-
Purified target protein containing tryptophan residues
-
Cinchonine derivative ligand
-
Buffer solution (e.g., phosphate or Tris buffer, pH 7.4)
-
Fluorometer with excitation and emission wavelength control
-
Quartz cuvette
Procedure:
-
Prepare a stock solution of the target protein in the appropriate buffer. The concentration should be such that it gives a stable and measurable fluorescence signal.
-
Prepare a concentrated stock solution of the cinchonine derivative ligand in the same buffer.
-
Determine the optimal excitation and emission wavelengths for the tryptophan fluorescence of the target protein (typically excitation at ~295 nm and emission scan from 310-400 nm).
-
Place a known concentration of the target protein in the quartz cuvette and record the initial fluorescence spectrum.
-
Titrate small aliquots of the cinchonine derivative ligand solution into the protein solution in the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).
-
Record the fluorescence spectrum after each titration. A decrease in fluorescence intensity is expected upon binding.
-
Correct the raw fluorescence data for dilution and any inner filter effects caused by the absorbance of the ligand at the excitation or emission wavelengths.
-
Plot the change in fluorescence intensity (ΔF) against the ligand concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., one-site binding model) to determine the dissociation constant (Kd).
Caption: Workflow for a tryptophan fluorescence quenching assay to determine ligand binding affinity.
Signaling Pathway Analysis
Cinchonine and its derivatives can modulate various cellular signaling pathways, making them interesting candidates for drug development. For instance, cinchonine has been shown to induce apoptosis in cancer cells through the activation of the endoplasmic reticulum (ER) stress response and by affecting the PI3K-AKT signaling pathway.[1][13]
Cinchonine-Induced ER Stress-Mediated Apoptosis
Cinchonine can induce ER stress, leading to the unfolded protein response (UPR). This involves the activation of sensors like PERK, which in turn phosphorylates eIF2α, leading to a cascade of events that can ultimately trigger apoptosis through the activation of caspase-3.[1]
Caption: Simplified signaling pathway of cinchonine-induced ER stress leading to apoptosis.
Modulation of the PI3K-AKT Signaling Pathway
Cinchonine derivatives can also influence the PI3K-AKT pathway, which is crucial for cell survival and proliferation. By potentially inhibiting this pathway, cinchonine derivatives can promote apoptosis in cancer cells.
Caption: Cinchonine derivative modulating the PI3K-AKT signaling pathway to induce apoptosis.
References
- 1. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis induced by doxorubicin and cinchonine in P388 multidrug-resistant cells [ouci.dntb.gov.ua]
- 5. dovepress.com [dovepress.com]
- 6. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. doaj.org [doaj.org]
- 11. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 12. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinchonine-Catalyzed Enantioselective Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting cinchonine-catalyzed enantioselective reactions. Cinchona alkaloids, particularly cinchonine and its derivatives, are powerful organocatalysts widely employed in asymmetric synthesis to produce chiral molecules with high enantiomeric purity.[1][2][3][4] Their utility spans a broad range of reaction types, making them invaluable tools in academic research and the pharmaceutical industry for the synthesis of complex molecular architectures.[1][5]
Introduction to Cinchonine Catalysis
Cinchonine, a naturally abundant alkaloid, and its synthetic derivatives function as bifunctional catalysts.[4][6] The catalytic activity often arises from the synergistic action of the quinuclidine nitrogen, which can act as a Brønsted base or a Lewis base, and the hydroxyl group at the C9 position, which can act as a Brønsted acid to activate electrophiles through hydrogen bonding.[1][2][4] This dual activation model is crucial for achieving high stereocontrol in a variety of chemical transformations.[1][4][6] Modifications at the C9 hydroxyl group or the quinoline ring have led to the development of a diverse library of catalysts with tailored reactivity and selectivity for specific applications.[1][3]
Key Enantioselective Reactions Catalyzed by Cinchonine Derivatives
Cinchonine-based catalysts have been successfully applied to a wide array of enantioselective reactions, including:
-
Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. Cinchonine derivatives, particularly those incorporating thiourea or squaramide moieties, have proven to be highly effective in catalyzing enantioselective Michael additions.[1][6][7][8][9]
-
Aldol Reactions: The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Cinchonine-derived primary amines and other modified alkaloids catalyze the direct asymmetric aldol reaction with high diastereo- and enantioselectivity.[10][11][12][13][14]
-
Cycloaddition Reactions: Cinchonine derivatives have been employed as catalysts in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct complex cyclic systems with excellent stereocontrol.[1][15]
-
Phase-Transfer Catalysis: Quaternary ammonium salts derived from cinchonine are effective phase-transfer catalysts for a range of asymmetric transformations, including alkylations and Michael additions.[16][17][18]
Data Presentation: Performance of Cinchonine-Derived Catalysts
The following tables summarize the performance of various cinchonine-derived catalysts in selected enantioselective reactions, providing a comparative overview of their efficacy.
Table 1: Enantioselective Michael Addition of 1,3-Dicarbonyl Compounds to β-Substituted 2-Enoylpyridines [1]
| Entry | Catalyst (mol%) | Substrate (R) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinchonine-derived urea (10) | Phenyl | DCM | 12 | 95 | 94 |
| 2 | Cinchonine-derived urea (10) | 4-Chlorophenyl | DCM | 12 | 92 | 92 |
| 3 | Cinchonine-derived urea (10) | 2-Thienyl | DCM | 18 | 90 | 91 |
| 4 | Cinchonine-derived urea (10) | Cyclohexyl | DCM | 24 | 85 | 88 |
Table 2: Enantioselective Aldol Reaction of Hydroxyacetone with Aromatic Aldehydes [10]
| Entry | Catalyst (mol%) | Aldehyde (Ar) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 9-amino-9-epi-cinchonine ditartrate (10) | Benzaldehyde | Water | 24 | 98 | 85 |
| 2 | 9-amino-9-epi-cinchonine ditartrate (10) | 4-Nitrobenzaldehyde | Water | 12 | 99 | 90 |
| 3 | 9-amino-9-epi-cinchonine ditartrate (10) | 4-Chlorobenzaldehyde | Water | 24 | 97 | 88 |
| 4 | 9-amino-9-epi-cinchonine ditartrate (10) | 2-Naphthaldehyde | Water | 36 | 95 | 82 |
Table 3: Enantioselective [4+2] Cycloaddition of Olefinic Azlactones and α-Ketoesters [15]
| Entry | Catalyst (mol%) | R1 | R2 | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Cinchonine-derived thiourea (10) | Phenyl | Methyl | Toluene | 48 | 85 | 92 |
| 2 | Cinchonine-derived thiourea (10) | 4-Bromophenyl | Methyl | Toluene | 72 | 78 | 94 |
| 3 | Cinchonine-derived thiourea (10) | Phenyl | Ethyl | Toluene | 48 | 88 | 91 |
| 4 | Cinchonine-derived thiourea (10) | 2-Furyl | Methyl | Toluene | 96 | 65 | 88 |
Experimental Protocols
The following are detailed protocols for representative cinchonine-catalyzed enantioselective reactions.
Protocol 1: Asymmetric Michael Addition of a 1,3-Dicarbonyl Compound to a β-Substituted 2-Enoylpyridine
This protocol is adapted from a procedure utilizing a cinchonine-derived urea catalyst.[1]
Materials:
-
Cinchonine-derived urea catalyst (10 mol%)
-
1,3-Dicarbonyl compound (1.2 equiv.)
-
β-Substituted 2-enoylpyridine (1.0 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried round-bottom flask containing a magnetic stir bar, add the cinchonine-derived urea catalyst (0.1 mmol).
-
The flask is sealed with a septum and purged with argon or nitrogen.
-
Add anhydrous dichloromethane (5 mL) to the flask and stir the mixture at room temperature until the catalyst is fully dissolved.
-
Add the 1,3-dicarbonyl compound (1.2 mmol) to the reaction mixture and stir for 10 minutes.
-
Add the β-substituted 2-enoylpyridine (1.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature for the time indicated in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Asymmetric Aldol Reaction of Hydroxyacetone with an Aromatic Aldehyde
This protocol is based on a procedure employing a 9-amino-9-epi-cinchonine ditartrate catalyst in an aqueous medium.[10]
Materials:
-
9-amino-9-epi-cinchonine ditartrate (10 mol%)
-
Hydroxyacetone (acetol) (2.0 equiv.)
-
Aromatic aldehyde (1.0 equiv.)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the 9-amino-9-epi-cinchonine ditartrate catalyst (0.1 mmol) and deionized water (5 mL).
-
Stir the mixture at room temperature until the catalyst is dissolved.
-
Add the aromatic aldehyde (1.0 mmol) to the reaction mixture.
-
Add hydroxyacetone (2.0 mmol) to the flask.
-
Stir the reaction mixture vigorously at room temperature for the time specified in Table 2. Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be of high purity, but if necessary, it can be further purified by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Visualizations
The following diagrams illustrate the general workflow and proposed catalytic cycle for cinchonine-catalyzed reactions.
Caption: General experimental workflow for a cinchonine-catalyzed reaction.
Caption: Simplified catalytic cycle for a bifunctional cinchonine-catalyzed reaction.
References
- 1. dovepress.com [dovepress.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. dspace.uevora.pt [dspace.uevora.pt]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Recent Advances in the Organocatalytic Enantioselective Synthesis of Functionalized β-Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Michael Addition catalyzed by Cinchonine Base - Buchler GmbH [buchler-gmbh.com]
- 10. Simple and practical direct asymmetric aldol reaction of hydroxyacetone catalyzed by 9-amino Cinchona alkaloid tartrates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Aldol reaction catalyzed by Cinchonine Derivative - Buchler GmbH [buchler-gmbh.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. books.rsc.org [books.rsc.org]
Cinchonine Monohydrochloride Hydrate: Applications and Protocols in Pharmaceutical Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchonine monohydrochloride hydrate, a cinchona alkaloid, is a versatile chiral molecule with significant applications in pharmaceutical formulation development. Its unique stereochemistry and chemical properties make it a valuable tool as a chiral resolving agent, a catalyst in asymmetric synthesis, and a reference standard in analytical methods. This document provides detailed application notes and protocols for its use in these key areas, summarizing available quantitative data and outlining experimental methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in pharmaceutical development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₂N₂O·HCl·H₂O | [1] |
| Molecular Weight | 330.86 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 208-218 °C | [1][3] |
| Solubility | Soluble in water and ethanol; slightly soluble in chloroform. | [2] |
| Specific Optical Rotation | [α]²⁰/D = +101° (c=1 in CHCl₃) | [1] |
Application 1: Chiral Resolution of Racemic Drugs
Cinchonine, being an optically active base, is widely used for the resolution of racemic acids through the formation of diastereomeric salts. These salts, having different physicochemical properties such as solubility, can be separated by fractional crystallization.
Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Acid
This protocol provides a general procedure for the separation of a racemic acidic drug using cinchonine.
Materials:
-
Racemic acidic drug
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, acetone, or mixtures with water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Salt Formation:
-
Dissolve the racemic acidic drug in a suitable solvent.
-
In a separate container, dissolve an equimolar amount of this compound in the same solvent, possibly with gentle heating.
-
Mix the two solutions. The diastereomeric salts will start to form. Stir the mixture for a defined period to allow for complete salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
The mother liquor is now enriched in the other diastereomer. This can be concentrated and cooled to obtain a second crop of crystals, or the solvent can be evaporated and the other enantiomer recovered.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystals of the diastereomeric salt in water.
-
Add a strong acid, such as hydrochloric acid, to protonate the cinchonine and liberate the free acidic enantiomer.
-
Extract the liberated enantiomer with a suitable organic solvent.
-
Wash the organic layer with water to remove any remaining cinchonine hydrochloride.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and evaporate the solvent to obtain the resolved enantiomer.
-
-
Recovery of Cinchonine:
-
The aqueous layer containing cinchonine hydrochloride can be basified with a strong base, such as sodium hydroxide, to precipitate the free cinchonine base, which can then be recovered by filtration and reused.
-
Quantitative Data:
Workflow for Diastereomeric Salt Resolution
Application 2: Asymmetric Synthesis
Cinchonine and its derivatives are effective organocatalysts in various asymmetric reactions, inducing chirality in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Experimental Protocol: Asymmetric Synthesis (General)
Materials:
-
Prochiral Michael acceptor
-
Michael donor
-
This compound (catalyst)
-
Solvent (e.g., toluene, dichloromethane)
-
Base (if required, e.g., a non-chiral amine)
Procedure:
-
Reaction Setup:
-
To a stirred solution of the Michael acceptor and Michael donor in the chosen solvent, add a catalytic amount of this compound (typically 1-10 mol%).
-
If necessary, add a co-catalyst or a base.
-
Stir the reaction mixture at a specific temperature (ranging from -78 °C to room temperature) for a time determined by reaction monitoring (e.g., by TLC or HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral product.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or other suitable analytical techniques.
-
Quantitative Data:
As with chiral resolution, specific quantitative data for the use of unmodified this compound in the synthesis of widely used drugs is scarce in non-proprietary sources. The yield and enantiomeric excess are highly dependent on the specific substrates, catalyst loading, and reaction conditions.
Application 3: Analytical Reference Standard
This compound can be used as a primary or secondary reference standard for the quantification of cinchonine in bulk drug substances and pharmaceutical formulations.
Experimental Protocol: Assay of Cinchonine by HPLC
Materials:
-
This compound reference standard
-
Cinchonine sample (bulk drug or formulation)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid
-
Mobile phase: A suitable mixture of acetonitrile and a buffer (e.g., phosphate buffer), with the pH adjusted. A common mobile phase for cinchona alkaloids is a gradient of acetonitrile and water with an acid modifier.
HPLC Method Parameters:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at a specific wavelength (e.g., 230 nm or 316 nm) |
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
For a bulk drug, accurately weigh and dissolve a known amount of the sample in the mobile phase to obtain a solution with a concentration within the range of the standard curve.
-
For a formulation (e.g., tablets), weigh and powder a number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of cinchonine, and extract the drug with the mobile phase using sonication and/or shaking. Filter the solution before injection.
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
-
Calculation:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of cinchonine in the sample solution from the calibration curve.
-
Calculate the percentage purity or the amount of cinchonine in the formulation.
-
Signaling Pathway in Cancer Cells
Recent research has shown that cinchonine can induce apoptosis in cancer cells, such as HeLa cells, by targeting the TRAF6-mediated AKT and TAK1 signaling pathways.[4][5][6]
Conclusion
This compound is a valuable and versatile compound in pharmaceutical formulation development. Its applications as a chiral resolving agent and an analytical reference standard are well-established. While its potential as a catalyst in asymmetric synthesis and as a bioactive molecule is significant, further research is needed to develop and publish detailed, optimized protocols for these applications. The information provided in these application notes serves as a foundation for researchers and scientists to explore and utilize the full potential of this important cinchona alkaloid.
Disclaimer
The protocols provided are for informational purposes and should be adapted and validated for specific applications. Appropriate safety precautions should be taken when handling all chemical substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrochemical Sensor Preparation Using Cinchonine Monohydrochloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and application of an electrochemical sensor utilizing cinchonine monohydrochloride hydrate. The described sensor offers a sensitive and selective method for the determination of cinchonine, a compound of significant interest in pharmaceutical development due to its antimalarial and other pharmacological properties.[1][2][3][4]
Introduction
Cinchonine, a Cinchona alkaloid, is a crucial compound in medicinal chemistry and drug development.[1][2] Its determination in biological fluids and pharmaceutical formulations is essential for pharmacokinetic studies, quality control, and clinical monitoring. This document details the fabrication of a highly sensitive electrochemical sensor based on the modification of a screen-printed platinum electrode (SP-Pt) with a thin film of cinchonine, deposited from a solution of this compound.[5][6] The sensor demonstrates excellent performance for the quantification of cinchonine in various matrices, including water, human serum, and urine.[1][5][7]
Principle of Operation
The sensor fabrication is based on the electrochemical deposition of a cinchonine layer onto a platinum electrode surface. This is achieved through the cathodic reduction of a methanolic solution of this compound.[6][7][8] The proposed mechanism involves a hydrogen evolution reaction at the cathode, which leads to the stable adsorption of the insoluble cinchonine alkaloid onto the electrode surface.[6][7][8] This modification enhances the electrode's sensitivity towards cinchonine, allowing for its determination at trace levels using differential pulse voltammetry (DPV).[5][6]
Quantitative Data Summary
The performance of the cinchonine-modified screen-printed platinum electrode (SP-Pt/CN) has been thoroughly evaluated. The key analytical parameters are summarized in the tables below for easy comparison.
Table 1: Analytical Performance of the SP-Pt/CN Sensor [1][5][6][7]
| Parameter | Value |
| Limit of Detection (LOD) | 0.6 µg L⁻¹ |
| Limit of Quantitation (LOQ) | 1.8 µg L⁻¹ |
| Linear Dynamic Range | 1.3 µg L⁻¹ to 39.6 µg L⁻¹ |
| Regression Equation | Iₚ (µA) = 4.228 c (µg L⁻¹) + 4.812 |
| Correlation Coefficient (r²) | 0.9996 |
| Stability (RSD after 10 scans) | 1.1% |
Table 2: Recovery Studies in Biological Matrices [7]
| Sample | Cinchonine Added (µg L⁻¹) | Cinchonine Found (µg L⁻¹) | Recovery (%) |
| Human Serum | 5.0 | 4.9 ± 0.2 | 98.0 |
| 10.0 | 9.7 ± 0.3 | 97.0 | |
| 20.0 | 19.8 ± 0.5 | 99.0 | |
| Human Urine | 5.0 | 5.1 ± 0.2 | 102.0 |
| 10.0 | 10.3 ± 0.4 | 103.0 | |
| 20.0 | 19.7 ± 0.6 | 98.5 |
Experimental Protocols
This section provides detailed methodologies for the preparation and use of the cinchonine-modified electrochemical sensor.
Reagents and Materials
-
Methanol (analytical grade)[8]
-
Screen-printed platinum electrodes (SP-Pt)[5]
-
Human serum and urine samples (for application studies)[1][5][6][7]
Instrumentation
-
Potentiostat/Galvanostat (e.g., Autolab PGSTAT302F)[5][6][8]
-
Three-electrode cell setup:
-
Thermostatic cell[8]
-
Micro-syringe[7]
Preparation of Solutions
-
Cinchonine Standard Stock Solution (4.00 mg L⁻¹): Accurately weigh 4.50 ± 0.01 mg of this compound and dissolve it in 10.0 mL of distilled water. Vortex the solution for 5 minutes to ensure complete dissolution.[5][6][8]
-
Working Standard Solutions: Prepare working standard solutions by successive dilution of the stock solution with the supporting electrolyte.[5][6]
-
Deposition Solution: Prepare a solution of cinchonine hydrochloride in methanol at a concentration of 3 mg mL⁻¹.[8]
-
Supporting Electrolyte: Prepare a solution containing 0.02 mol dm⁻³ phosphate buffer (pH 7.0) and 0.1 mol dm⁻³ KClO₄.[5][6][8]
Electrode Modification Protocol
-
Connect the screen-printed platinum electrode (working electrode), the Ag/AgCl reference electrode, and the platinum bar counter electrode to the potentiostat.[6]
-
Immerse the electrodes in the deposition solution (3 mg mL⁻¹ cinchonine hydrochloride in methanol).[8]
-
Apply a constant potential of -220 mV (vs. Ag/AgCl) for 60 seconds at a controlled temperature of 10°C to deposit the cinchonine layer.[1][7][8]
-
After deposition, thoroughly rinse the modified electrode (SP-Pt/CN) with methanol to remove any non-adsorbed material.[8]
Electrochemical Measurement Protocol (DPV)
-
Transfer a known volume (e.g., 10.0 mL) of the supporting electrolyte or the sample solution into the electrochemical cell.[7][8]
-
Immerse the SP-Pt/CN electrode, the reference electrode, and the counter electrode into the solution.
-
Degas the solution with pure nitrogen prior to the measurement.[8]
-
Record the differential pulse voltammogram by scanning the potential from +0.20 V to +1.10 V.[8]
-
Use the following DPV parameters: pulse amplitude of 50 mV, pulse time of 50 ms, and a scan rate of 10 mV s⁻¹.[8]
-
For quantification, use the standard addition method by adding known concentrations of the cinchonine standard solution to the sample.[7][8]
Visualizations
The following diagrams illustrate the key processes involved in the preparation and function of the electrochemical sensor.
Caption: Experimental workflow for sensor preparation and analysis.
Caption: Signaling pathway for cinchonine deposition on the electrode.
References
- 1. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. This compound|CAS 206986-88-1|DC Chemicals [dcchemicals.com]
- 5. preprints.org [preprints.org]
- 6. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
Application Notes: Cinchonine Monohydrochloride Hydrate in Pharmacological Screening
Introduction
Cinchonine, a quinoline alkaloid derived from the bark of the Cinchona tree, has long been recognized for its antimalarial properties.[1][2][3][4] A salt form, cinchonine monohydrochloride hydrate, is utilized in various laboratory and research settings, including pharmacological screening and organic chemistry. Recent scientific investigations have unveiled its significant potential as an anticancer agent, demonstrating its ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[5][6] These findings position cinchonine as a promising candidate for drug development and a valuable tool for cancer research.[1][5] This document provides detailed application notes and protocols for utilizing this compound in pharmacological screening, with a focus on its anticancer activities.
Key Applications in Anticancer Research
Cinchonine has demonstrated multifaceted anticancer effects mediated through several mechanisms:
-
Induction of Apoptosis: Cinchonine effectively triggers programmed cell death (apoptosis) in a variety of cancer cells, including cervical (HeLa), lung (A549), and liver (HepG2, SMCC7721) cancer cell lines.[7][8][9][10] This is achieved through the activation of intrinsic and extrinsic apoptotic pathways.
-
Inhibition of Cell Proliferation: It significantly suppresses the growth and viability of cancer cells in a dose-dependent manner.[9][10][11]
-
Modulation of Signaling Pathways: Cinchonine targets critical signaling pathways that are often dysregulated in cancer, such as the AKT, TAK1, and ER stress pathways.[7][9][10]
-
Overcoming Multidrug Resistance (MDR): Cinchonine can act as a potent efflux inhibitor, preventing cancer cells from expelling chemotherapeutic drugs. This re-sensitizes resistant cells to treatment, making it a promising candidate for combination therapies.[2][12]
Mechanisms of Action
1. Targeting of TRAF6 Signaling Pathway
A primary mechanism of cinchonine-induced apoptosis involves the direct targeting of TNF receptor-associated factor 6 (TRAF6).[7][8] Cinchonine competitively binds to the RING domain of TRAF6, which is crucial for its E3 ligase activity.[7][8] This inhibition disrupts downstream signaling cascades, including:
-
Inhibition of AKT and TAK1: Cinchonine binding to TRAF6 leads to decreased ubiquitination and phosphorylation of AKT and reduced phosphorylation of TAK1.[7][8]
-
Modulation of Apoptotic Proteins: The suppression of these pathways results in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[7][8]
2. Induction of Endoplasmic Reticulum (ER) Stress
Cinchonine can also induce apoptosis in human liver cancer cells by activating the endoplasmic reticulum (ER) stress response.[9][10][13] Key events in this pathway include:
-
Phosphorylation of PERK (PKR-like endoplasmic reticulum kinase) and eIF2α (eukaryotic translation initiation factor 2α).[9][10]
-
Activation of caspase-3 and subsequent cleavage of PARP1 (Poly (ADP-Ribose) Polymerase 1), which are hallmark events of apoptosis.[9][10]
Data Presentation: Cytotoxicity of Cinchonine
The following table summarizes the cytotoxic activity of cinchonine against various human cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Exposure Time | Reference |
| A549 | Lung Cancer | MTT | 76.67 | 24 h | [11] |
| H1975 | Lung Cancer | MTT | 87.44 | 24 h | [11] |
| HeLa | Cervical Cancer | SRB | 155 | Not Specified | [14] |
| K562 | Leukemia | NRU | 46.55 | Not Specified | [15] |
| HepG2 | Liver Cancer | MTT | Varies (Dose-dependent) | 48 h | [9] |
| SMCC7721 | Liver Cancer | MTT | Varies (Dose-dependent) | 48 h | [9] |
Note: IC50/GI50 values can vary based on the specific assay conditions and cell line characteristics.
Protocols for Pharmacological Screening
The following protocols provide a framework for evaluating the anticancer effects of this compound.
1. Cell Viability / Cytotoxicity (MTT Assay)
This protocol assesses the effect of cinchonine on the metabolic activity of cells, which is an indicator of cell viability.[16][17]
Materials:
-
This compound stock solution (e.g., in DMSO or PBS).
-
Cancer cell lines (e.g., A549, HepG2).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of cinchonine in complete medium. Remove the old medium from the wells and add 100 µL of the cinchonine dilutions. Include vehicle control (medium with the same concentration of DMSO or PBS used for the stock solution) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][13]
Materials:
-
6-well plates.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of cinchonine for a specified time (e.g., 48 hours).[9]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by cinchonine.[7][9][10][13]
Materials:
-
Cinchonine-treated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus (for transferring proteins to PVDF or nitrocellulose membranes).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-TRAF6, anti-AKT, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-GRP78, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Imaging system.
Procedure:
-
Protein Extraction: Lyse the treated and control cells with ice-cold RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin to compare protein expression levels across different treatments.
References
- 1. guidechem.com [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Anticancer Properties of Cinchonine: A Comprehensive Review of Cellular and Molecular Mechanisms With Botanical Source and Pharmacokinetics Property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparative effects of quinine and cinchonine in reversing multidrug resistance on human leukemic cell line K562/ADM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cinchonine activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Cinchonine Downregulates the Cyclooxygenase-2 Expression of Leukemic Cells and Suppresses Proliferation by Inducing the G0/G1 Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
Cinchonine-Based Organocatalysis for Michael Addition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinchona alkaloids, particularly cinchonine and its derivatives, have emerged as powerful organocatalysts for asymmetric Michael addition reactions. This class of catalysts offers a robust and versatile platform for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic organic chemistry and crucial for the development of chiral drugs. The bifunctional nature of many cinchonine-derived catalysts, possessing both a basic quinuclidine nitrogen and a hydrogen-bond-donating moiety (such as thiourea, squaramide, or hydroxyl group), allows for the simultaneous activation of both the Michael donor and acceptor, leading to high efficiency and stereoselectivity.[1][2][3][4] This document provides an overview of the applications of cinchonine-based organocatalysts in Michael addition reactions, along with detailed experimental protocols for key transformations.
Application Notes
Cinchonine-derived organocatalysts have demonstrated broad applicability in asymmetric Michael additions, accommodating a wide range of Michael donors and acceptors. These reactions are pivotal in the synthesis of complex molecules with high enantiomeric purity, a critical aspect in the pharmaceutical industry where the chirality of a molecule can dictate its pharmacological activity.
Key Advantages:
-
High Enantioselectivity: Cinchonine-based catalysts are renowned for inducing high levels of enantioselectivity in Michael addition reactions, often exceeding 90% enantiomeric excess (ee).[5][6]
-
Broad Substrate Scope: A diverse array of Michael donors, including 1,3-dicarbonyl compounds, nitroalkanes, malonates, and oxindoles, can be effectively coupled with various Michael acceptors like nitroolefins, enones, and enoates.[1][7]
-
Mild Reaction Conditions: These reactions typically proceed under mild conditions, often at room temperature, which helps in preserving the integrity of sensitive functional groups.[1]
-
Operational Simplicity: As organocatalysts, they are generally metal-free, reducing the risk of metal contamination in the final products—a significant advantage in pharmaceutical manufacturing.
-
Catalyst Tunability: The modular structure of cinchonine allows for systematic modification of the catalyst structure, enabling the fine-tuning of its steric and electronic properties to optimize reactivity and selectivity for specific substrates.[1]
Common Cinchonine-Derived Catalysts:
Several classes of cinchonine-derived catalysts have been successfully employed in Michael additions:
-
Thiourea Derivatives: These are perhaps the most widely used class, where the thiourea moiety acts as a potent hydrogen-bond donor.[1][4]
-
Squaramide Derivatives: Similar to thioureas, squaramides are excellent hydrogen-bond donors and have shown exceptional performance in various Michael additions.[5][6]
-
Urea Derivatives: Urea-based catalysts also function as effective hydrogen-bond donors.[1]
-
Primary Amines: Cinchonine-derived primary amines can catalyze Michael additions through enamine or iminium ion intermediates.[1]
Quantitative Data Summary
The following tables summarize the performance of various cinchonine-based organocatalysts in representative Michael addition reactions.
Table 1: Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Catalyst Type | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Cinchonine-Thiourea | Acetylacetone | trans-β-Nitrostyrene | Toluene | RT | 95 | 94 | [4] |
| Cinchonine-Squaramide | Ethyl 2-oxocyclopentanecarboxylate | trans-β-Nitrostyrene | THF | RT | 75 | 93 | [6] |
| Cinchonidine-Urea | 1,3-Cyclohexanedione | 2-Enoylpyridine | Toluene | RT | 98 | 96 | [1] |
| Cinchonine-Squaramide | 3-Hydroxy-2-pyridone | Various Nitroolefins | Dichloromethane | RT | up to 95 | >99 | [5] |
Table 2: Michael Addition of Other Nucleophiles to Various Acceptors
| Catalyst Type | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| Cinchonidine-Thiourea | 3-Substituted-N-Boc-oxindole | Vinyl bisphosphonate | Dichloromethane | 25 | 92 | 95 | [1] |
| 9-epi-aminoquinine | Nitroalkanes | Enones | THF | RT | up to 85 | 91-99 | [1] |
| Cinchonine Base | 3-Monosubstituted Oxindoles | (E)-1,4-Diaryl-2-buten-1,4-diones | Toluene | -20 | up to 99 | up to 99 | [7] |
Experimental Protocols
Below are detailed protocols for representative Michael addition reactions catalyzed by cinchonine derivatives.
Protocol 1: Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene using a Cinchonine-Thiourea Catalyst
Materials:
-
Cinchonine-derived thiourea catalyst
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) and the cinchonine-derived thiourea catalyst (0.01 mmol, 10 mol%) in anhydrous toluene (1.0 mL) at room temperature, add acetylacetone (0.12 mmol, 1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Asymmetric Michael Addition of Ethyl 2-oxocyclopentanecarboxylate to trans-β-Nitrostyrene using a Cinchonine-Squaramide Catalyst
Materials:
-
Cinchonine-derived squaramide catalyst
-
trans-β-Nitrostyrene
-
Ethyl 2-oxocyclopentanecarboxylate
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a vial containing the cinchonine-derived squaramide catalyst (0.005 mmol, 5 mol%), add anhydrous THF (0.5 mL).
-
Add ethyl 2-oxocyclopentanecarboxylate (0.12 mmol, 1.2 equiv) to the catalyst solution.
-
Add trans-β-nitrostyrene (0.1 mmol, 1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated by TLC analysis for completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane) to yield the Michael adduct.
-
Analyze the enantiomeric excess by chiral HPLC.
Visualizations
General Workflow for Cinchonine-Catalyzed Michael Addition
Caption: General workflow for a cinchonine-catalyzed Michael addition reaction.
Proposed Catalytic Cycle for Bifunctional Cinchonine-Thiourea Catalyzed Michael Addition
Caption: Proposed catalytic cycle for a bifunctional cinchonine-thiourea catalyst.
References
- 1. dovepress.com [dovepress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Michael Addition catalyzed by Cinchonine Base - Buchler GmbH [buchler-gmbh.com]
Troubleshooting & Optimization
Overcoming solubility issues with cinchonine monohydrochloride hydrate in reactions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with cinchonine monohydrochloride hydrate in experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is the salt form of cinchonine, developed to enhance its aqueous solubility. Generally, it is considered moderately soluble in water and has high solubility in organic solvents such as ethanol and chloroform.[1] The free base form, cinchonine, has very low water solubility, approximately 0.25 g/L.
Q2: I'm observing precipitation of this compound in my aqueous reaction mixture. What could be the cause?
A2: Precipitation can occur due to several factors:
-
pH Shift: Cinchonine is a basic compound. A shift in the pH of your reaction mixture towards a more basic environment can cause the hydrochloride salt to convert to the less soluble free base, leading to precipitation.
-
Temperature Change: A decrease in temperature can reduce the solubility of the compound, causing it to crystallize out of the solution.
-
Solvent Composition: If your reaction involves a mixture of solvents, changes in the solvent ratio during the reaction can alter the overall solvating power for this compound, leading to precipitation.
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the specific reaction medium.
Q3: How can I improve the solubility of this compound in my reaction?
A3: Several strategies can be employed to enhance solubility:
-
pH Adjustment: Maintaining a slightly acidic pH can help keep the cinchonine in its more soluble protonated (salt) form.
-
Co-solvents: The addition of a miscible organic co-solvent, such as ethanol or methanol, can significantly increase the solubility.
-
Temperature Control: For some reactions, gently heating the mixture can increase the solubility. However, the thermal stability of all reaction components must be considered.
Q4: Are there alternative forms of cinchonine with better solubility and stability?
A4: Yes, recent research has focused on cocrystallization to improve the physicochemical properties of cinchonine. Cinchonine cocrystals with compounds like fumaric acid, isoferulic acid, and malic acid have shown enhanced solubility and stability compared to both cinchonine and its monohydrochloride salt.
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| A white or off-white solid forms after the addition of a basic reagent. | The pH of the reaction mixture has increased, causing the conversion of the soluble hydrochloride salt to the insoluble free base. | 1. Monitor the pH of the reaction mixture. 2. If possible, add a small amount of a compatible acidic solution to lower the pH. 3. Consider performing the reaction in a buffered system. |
| Crystals form upon cooling the reaction mixture. | The concentration of this compound exceeds its solubility at the lower temperature. | 1. Gently warm the reaction mixture to redissolve the precipitate. 2. If the reaction can be performed at a slightly elevated temperature, maintain that temperature. 3. If cooling is necessary for the reaction, consider using a co-solvent to increase solubility at lower temperatures. |
| A solid appears after adding a non-polar solvent to the reaction. | The polarity of the solvent system has been significantly reduced, decreasing the solubility of the ionic salt. | 1. Try adding a polar co-solvent (e.g., ethanol, methanol) to increase the overall polarity of the reaction medium. 2. If the reaction allows, consider a different, more polar solvent system. |
Issue 2: Difficulty Dissolving this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound does not fully dissolve in the chosen solvent at the desired concentration. | The intrinsic solubility of the compound in that specific solvent is low. | 1. Solvent Screening: Test the solubility in a small range of solvents with varying polarities (see Experimental Protocol 1). 2. Co-solvent System: Introduce a co-solvent in which the compound is known to be more soluble (e.g., ethanol in water). 3. Gentle Heating: Carefully warm the mixture while stirring to see if solubility increases. Check for any degradation of the compound at elevated temperatures. 4. pH Adjustment: For aqueous or protic organic solvents, a slight acidification can improve solubility. |
| The dissolution process is very slow. | Poor wettability or large particle size of the solid. | 1. Increase the agitation or stirring speed. 2. Gently grind the solid to a finer powder before adding it to the solvent to increase the surface area. |
Data Presentation
Table 1: Qualitative and Estimated Quantitative Solubility of Cinchonine and Related Compounds
| Compound | Solvent | Solubility Description | Estimated Solubility ( g/100 mL) at 20-25°C |
| Cinchonine | Water | Very Slightly Soluble | ~0.025 |
| Ethanol | Soluble | High | |
| Chloroform | Soluble | High | |
| This compound | Water | Moderately Soluble | 1 - 5 (Estimated) |
| Ethanol | Highly Soluble | > 10 (Estimated) | |
| Methanol | Soluble | > 5 (Estimated) | |
| Chloroform | Slightly Soluble | < 1 (Estimated) | |
| Dichloromethane | Slightly Soluble | < 1 (Estimated) | |
| Acetone | Slightly Soluble | < 1 (Estimated) | |
| Note: Precise quantitative solubility data for this compound is not readily available in the literature. The estimated values are based on qualitative descriptions and data from structurally similar compounds. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for a reaction.
Methodology:
-
Weigh approximately 10 mg of this compound into several small vials.
-
To each vial, add a different solvent (e.g., water, ethanol, methanol, isopropanol, acetonitrile, THF, toluene) in 0.1 mL increments.
-
After each addition, vortex or stir the vial for 1-2 minutes.
-
Observe and record the volume of solvent required to fully dissolve the solid.
-
If the solid does not dissolve in 1-2 mL of a single solvent, consider creating binary mixtures (e.g., 9:1, 1:1, 1:9 ratios of water:ethanol) and repeat the process.
-
Perform the screening at the intended reaction temperature if it is above ambient.
Protocol 2: pH Adjustment for Enhanced Aqueous Solubility
Objective: To determine the effect of pH on the solubility of this compound in an aqueous medium.
Methodology:
-
Prepare a saturated solution of this compound in deionized water at a controlled temperature.
-
Stir the solution for several hours to ensure equilibrium.
-
Filter the solution to remove any undissolved solid.
-
Take a known volume of the clear filtrate and slowly add a dilute solution of a weak acid (e.g., 0.1 M acetic acid), monitoring the pH with a calibrated pH meter.
-
Observe if any additional solid, which may have been in a supersaturated state, dissolves upon acidification.
-
Conversely, to another sample of the saturated solution, slowly add a dilute solution of a weak base (e.g., 0.1 M sodium bicarbonate) and observe for the formation of a precipitate as the pH increases. This will help identify the pH range at which the less soluble free base begins to form.
Visualizations
Caption: A workflow diagram for systematically addressing solubility issues.
References
Troubleshooting guide for cinchonine-based chiral separations in chromatography.
Welcome to the technical support center for cinchonine-based chiral separations in chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during enantiomeric separations using cinchonine-based chiral stationary phases (CSPs).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and maintenance of cinchonine-based chiral chromatography columns.
Q1: What are the primary modes of interaction in cinchonine-based chiral separations?
A1: Chiral recognition on cinchonine-based CSPs is primarily governed by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For zwitterionic cinchonine-based CSPs, a synergistic double ion-pairing mechanism between the chiral selector and an ampholytic analyte is also a key factor.[1][2]
Q2: Which type of cinchonine-based CSP is suitable for my analyte?
A2: The choice between an anion-exchange or a zwitterionic cinchonine-based CSP depends on the nature of your analyte. Anion-exchange CSPs are generally suitable for acidic compounds. Zwitterionic CSPs are versatile and can be used for the separation of acidic, basic, and amphoteric compounds, such as amino acids.[1][3][4]
Q3: Can I reverse the enantiomer elution order?
A3: Yes, with pseudo-enantiomeric zwitterionic CSPs, such as those based on quinine and quinidine (a stereoisomer of cinchonine), it is possible to reverse the elution order of the enantiomers by switching between the two columns.[1][2]
Q4: What is the impact of temperature on cinchonine-based chiral separations?
A4: Temperature can significantly influence enantioselectivity. Generally, lower temperatures tend to improve resolution by enhancing the strength of the interactions responsible for chiral recognition. However, this can also lead to longer retention times and increased backpressure. The effect of temperature is complex and can be unpredictable, making it a valuable parameter for optimization.[3][5]
Q5: How should I store my cinchonine-based column?
A5: For long-term storage, it is recommended to flush the column with a solvent that is miscible with the mobile phase but free of any salts or buffers, such as a mixture of methanol and acetonitrile. Always refer to the manufacturer's specific instructions for your column.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during cinchonine-based chiral separations.
Issue 1: Poor or No Resolution
Poor or no separation between enantiomers is a frequent challenge. The following workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Verify Mobile Phase Composition and pH: Incorrect mobile phase preparation is a common source of resolution problems. Ensure the organic modifier and additive concentrations are correct. For ionizable analytes, the pH of the mobile phase is critical and should be carefully controlled.
-
Optimize Mobile Phase:
-
Organic Modifier Percentage: Vary the percentage of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase. This will affect the retention times and can influence selectivity.
-
Type of Organic Modifier: Switching between methanol, acetonitrile, and tetrahydrofuran can significantly alter the selectivity of the separation.[1][2]
-
Additive Concentration: The concentration of acidic and basic additives (e.g., formic acid, diethylamine) is crucial for separations on zwitterionic CSPs. Fine-tuning these concentrations can optimize the ion-exchange interactions.[1][2]
-
-
Adjust Column Temperature: Lowering the column temperature often enhances the chiral recognition interactions, leading to improved resolution.[3] Experiment with temperatures in the range of 10-40°C.[3]
-
Inspect Column:
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution. Try reducing the injection volume or sample concentration.
-
Column Installation: Ensure the column is installed correctly in the direction of flow indicated by the manufacturer.
-
Issue 2: Peak Tailing
Peak tailing can compromise peak integration and quantification. This workflow helps to identify and mitigate the causes of peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps:
-
Check Mobile Phase pH: For basic analytes, secondary interactions with residual silanol groups on the silica support can cause peak tailing. Lowering the mobile phase pH can help to protonate these silanols and reduce these interactions.
-
Adjust Additive Concentration: The concentration of acidic and basic additives can influence peak shape. For zwitterionic CSPs, ensuring the correct ratio of acidic to basic additives is crucial for the dual ion-pairing mechanism and can improve peak symmetry.[1][2]
-
Verify Sample Solvent Compatibility: The solvent in which the sample is dissolved should be compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.
-
Consider Column Issues:
-
Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent may help.
-
Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If other troubleshooting steps fail, it may be necessary to replace the column.
-
Data Presentation
The following tables summarize the quantitative effects of mobile phase composition and temperature on chiral separations using cinchonine-based CSPs.
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters
| Analyte | CSP | Mobile Phase Composition (v/v/v) | k1 | α | Rs |
| DNP-Alanine | Cinchonidine-based Anion Exchanger | ACN/MeOH/H₂O (50:50:2) + 50mM FA + 25mM DEA | 2.1 | 1.25 | 2.1 |
| DNP-Alanine | Cinchonidine-based Anion Exchanger | ACN/THF/H₂O (50:50:2) + 50mM FA + 25mM DEA | 2.8 | 1.35 | 2.8 |
| β²-Amino Acid | ZWIX(-)™ | MeOH/MeCN (75:25) + 50mM AcOH + 25mM TPRA | 3.5 | 1.40 | 3.2 |
| β²-Amino Acid | ZWIX(-)™ | MeOH/MeCN (50:50) + 50mM AcOH + 25mM TPRA | 4.2 | 1.45 | 3.8 |
| β²-Amino Acid | ZWIX(-)™ | MeOH/MeCN (25:75) + 50mM AcOH + 25mM TPRA | 5.1 | 1.50 | 4.5 |
-
k1: Retention factor of the first eluting enantiomer
-
α: Selectivity factor (k2/k1)
-
Rs: Resolution
-
DNP: Dinitrophenyl
-
ACN: Acetonitrile; MeOH: Methanol; THF: Tetrahydrofuran; FA: Formic Acid; DEA: Diethylamine; AcOH: Acetic Acid; TPRA: Tripropylamine
-
Data is illustrative and based on trends reported in the literature.[1][2][6]
Table 2: Effect of Temperature on Chromatographic Parameters
| Analyte | CSP | Temperature (°C) | k1 | α | Rs |
| DNP-Valine | Cinchonidine-based Anion Exchanger | 10 | 5.8 | 1.42 | 4.1 |
| DNP-Valine | Cinchonidine-based Anion Exchanger | 25 | 4.5 | 1.35 | 3.5 |
| DNP-Valine | Cinchonidine-based Anion Exchanger | 40 | 3.6 | 1.28 | 2.9 |
| β³-Amino Acid | ZWIX(+)™ | 10 | 6.2 | 1.20 | 2.5 |
| β³-Amino Acid | ZWIX(+)™ | 30 | 4.9 | 1.15 | 2.0 |
| β³-Amino Acid | ZWIX(+)™ | 50 | 3.8 | 1.10 | 1.5 |
Experimental Protocols
Method Development Protocol for Zwitterionic Cinchonine-Based CSPs
This protocol provides a starting point for developing a chiral separation method for ampholytic compounds on zwitterionic cinchonine-based columns.
1. Initial Mobile Phase Screening:
-
Recommended Starting Mobile Phase: A mixture of Methanol (MeOH), Acetonitrile (ACN), and Water (H₂O) in a ratio of 49:49:2 (v/v/v).[1][2][8]
-
Additives: To this solvent mixture, add 50 mM formic acid and 25 mM diethylamine (or ammonium hydroxide).[1][2][8]
-
Alternative Organic Modifier: A mixture of Methanol (MeOH), Tetrahydrofuran (THF), and Water (H₂O) in a ratio of 49:49:2 (v/v/v) with the same additives can also be used as an initial screening condition.[1][2][8]
2. Optimization of Mobile Phase Composition:
-
Vary the Organic Modifier Ratio: If the initial screening does not provide adequate separation, systematically vary the ratio of the organic modifiers (e.g., MeOH:ACN from 80:20 to 20:80).
-
Adjust Additive Concentrations: The concentration of the acidic and basic additives can be adjusted to fine-tune the retention and selectivity. Maintain the acidic additive in excess of the basic additive.[9]
-
Water Content: The presence of a small amount of water (around 2%) is often beneficial for peak shape and resolution.[1][2]
3. Temperature Optimization:
-
If the resolution is still not satisfactory, optimize the column temperature. Start at ambient temperature and then decrease the temperature in increments of 5-10°C to see if the resolution improves.
4. Flow Rate:
-
A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. The flow rate can be adjusted to optimize analysis time and resolution.
The logical relationship for this method development protocol is illustrated in the following diagram:
Caption: Experimental workflow for method development.
References
- 1. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides - design, synthesis and application in chiral separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 9. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
Optimizing reaction conditions for cinchonine-mediated catalysis.
Welcome to the technical support center for cinchonine-mediated catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low enantioselectivity. What are the common causes and how can I improve it?
A1: Low enantioselectivity is a frequent issue. Several factors can be at play:
-
Reaction Temperature: Higher temperatures can decrease enantioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C). However, be aware that this may also decrease the reaction rate.[1]
-
Solvent Choice: The polarity of the solvent influences the catalyst's conformation and its interaction with the substrates. A screening of different solvents (e.g., toluene, dichloromethane, THF, etc.) is highly recommended. Nonpolar solvents often favor a conformation of the catalyst that leads to higher enantioselectivity.
-
Catalyst Loading: The amount of catalyst can be crucial. Too low a concentration may not be effective, while catalyst aggregation at high concentrations can lead to reduced enantioselectivity.[2] It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Substrate Quality: Impurities in your starting materials can interfere with the catalyst. Ensure your substrates are of high purity.
-
Catalyst Derivative: The structure of the cinchonine catalyst itself has a significant impact. Consider using a modified cinchonine derivative, such as a thiourea or squaramide-functionalized catalyst, which can offer enhanced stereocontrol through additional hydrogen bonding interactions.[3][4]
Q2: The reaction is very slow or I am observing poor conversion. What steps can I take to improve the reaction rate?
A2: Poor conversion can be addressed by modifying the following parameters:
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate, but be mindful of the potential negative impact on enantioselectivity.
-
Catalyst Loading: Increasing the catalyst loading can improve the reaction rate.[5]
-
Concentration: The concentration of your reactants can play a role. While higher concentrations might be expected to increase the rate, in some cases, it can lead to side reactions or catalyst inhibition. It's worth investigating the effect of substrate concentration on your specific reaction.[6][7]
-
Base/Additive: For reactions requiring a base, the choice and amount of base are critical. For phase-transfer catalysis, the nature of the inorganic base is important. In other cases, acidic or basic additives can act as co-catalysts and enhance the reaction rate.
Q3: How can I choose the optimal solvent for my cinchonine-catalyzed reaction?
A3: Solvent selection is critical and often requires empirical screening. Here are some general guidelines:
-
Polarity: The polarity of the solvent can affect the solubility of the catalyst and substrates, as well as the stability of the transition state. A range of solvents from nonpolar (e.g., toluene, hexane) to polar aprotic (e.g., DCM, THF, ethyl acetate) and even polar protic (e.g., ethanol) should be considered.
-
Catalyst Conformation: The solvent can influence the conformational equilibrium of the cinchonine catalyst, which in turn affects the stereochemical outcome of the reaction.
-
Solubility: Ensure that both the catalyst and the starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.
Q4: Can the cinchonine catalyst be recovered and reused?
A4: Yes, in many cases, the cinchonine catalyst can be recovered and reused, which is particularly important for large-scale applications. One common method involves an acid-base extraction. At the end of the reaction, the mixture can be treated with an aqueous acid solution (e.g., HCl) to protonate the basic nitrogen atoms of the cinchonine, making it water-soluble. After separating the aqueous layer, the catalyst can be precipitated by adding a base (e.g., NaOH) and then collected by filtration.[5] The recovered catalyst should be dried thoroughly before reuse. The efficiency of recovery and the activity of the reused catalyst should be assessed.
Q5: I am using a cinchonine derivative for phase-transfer catalysis. What are the key parameters to optimize?
A5: For cinchonine-mediated phase-transfer catalysis, consider the following:
-
Catalyst Structure: The nature of the substituent on the quinuclidine nitrogen is crucial. N-benzyl and N-anthracenylmethyl derivatives are common and often provide good results.
-
Inorganic Base: The choice of the solid or aqueous inorganic base (e.g., K2CO3, KOH, NaOH) and its concentration can significantly impact the reaction.
-
Solvent System: A biphasic system, typically an organic solvent and water, is used. The choice of the organic solvent can affect the solubility of the reactants and the catalyst, and thus the overall reaction efficiency.
-
Stirring Rate: In a biphasic system, efficient mixing is essential to maximize the interfacial area where the reaction occurs.
Troubleshooting Guides
Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
Poor Conversion
Caption: A decision tree for troubleshooting poor reaction conversion.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key reaction parameters from various cinchonine-catalyzed reactions to provide a starting point for your optimization studies.
Table 1: Optimization of Catalyst Loading in a Cinchonine Hydrochloride-Catalyzed Reaction [5]
| Catalyst Loading (mol%) | Conversion (%) | Selectivity (%) | A/B Ratio |
| 5 | Modest | - | - |
| 10 | 50 | 74 | 99:1 |
| 15 | 75 | - | - |
Table 2: Optimization of Cinchonine-Derived Catalyst in an Asymmetric Aldol Reaction [8]
| Catalyst | Catalyst Loading (mol%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| Cinchonine-derived primary amine | 2 | - | up to 96 |
| Cinchonine-derived primary amine | - | 99:1 | 99 |
| Cinchonine-derived prolinamide | - | up to 3.6:1 | up to 95 |
| Catalyst 2 (RA,R,R) | - | up to 99:1 | up to 98 |
Table 3: Solvent Effects in a Hub³-cinchona Catalyzed Indole Hydroxyalkylation Reaction [9]
| Solvent | Enantiomeric Excess (ee, %) |
| Toluene | 32 |
| DCM | - |
| MeCN | - |
Experimental Protocols
General Procedure for a Cinchonine-Catalyzed Asymmetric Michael Addition
This protocol is a general guideline and should be optimized for your specific substrates.
-
Catalyst and Substrate Preparation:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the cinchonine-based catalyst (e.g., 5 mol%).
-
Add the Michael acceptor (1.0 equiv) and the Michael donor (1.2-1.5 equiv).
-
-
Solvent Addition and Reaction Initiation:
-
Add the anhydrous solvent (e.g., toluene, 0.5 M concentration with respect to the Michael acceptor) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a saturated aqueous solution of NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product by chiral HPLC or supercritical fluid chromatography (SFC).
-
Protocol for the Recovery and Reuse of a Cinchonine Catalyst
-
Post-Reaction Treatment:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., dichloromethane).
-
Transfer the mixture to a separatory funnel and add a 1 M aqueous HCl solution.
-
Shake the funnel and allow the layers to separate. The protonated cinchonine catalyst will move to the aqueous layer.
-
-
Isolation of the Catalyst:
-
Separate the aqueous layer containing the catalyst.
-
Slowly add a 1 M aqueous NaOH solution to the aqueous layer with stirring until the cinchonine catalyst precipitates out as a white solid.
-
Collect the solid catalyst by vacuum filtration.
-
-
Washing and Drying:
-
Wash the collected solid with distilled water to remove any residual salts.
-
Dry the catalyst under vacuum.
-
-
Reuse:
-
The recovered and dried catalyst can be used in subsequent reactions. Its activity should be compared to that of the fresh catalyst.
-
Visualization of Experimental Workflow
Caption: A general workflow for the optimization of a cinchonine-catalyzed reaction.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dovepress.com [dovepress.com]
- 4. Role of Cinchona Alkaloids in the Enantio- and Diastereoselective Synthesis of Axially Chiral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. quora.com [quora.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. mdpi.com [mdpi.com]
Managing interference from similar alkaloids in cinchonine quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of cinchonine, particularly when facing interference from structurally similar alkaloids.
Troubleshooting Guides
Question: I am observing poor chromatographic resolution between cinchonine and its diastereomers (cinchonidine, quinine, quinidine). What are the likely causes and how can I improve the separation?
Answer:
Poor resolution among Cinchona alkaloids is a common challenge due to their structural similarities. The primary reasons for this issue often lie in the selection of the chromatographic column and the mobile phase composition.
Possible Causes:
-
Inappropriate Stationary Phase: Standard reversed-phase columns (like C18) may not provide sufficient selectivity to separate these stereoisomers.[1]
-
Suboptimal Mobile Phase: The pH, ionic strength, or organic modifier concentration of the mobile phase can significantly impact the retention and resolution of these basic compounds.[2]
-
Column Degradation: Over time, column performance can degrade due to contamination or loss of bonded phase, leading to broader peaks and reduced resolution.[2]
Troubleshooting Steps:
-
Column Selection:
-
Chiral Stationary Phases (CSPs): For baseline resolution of all four major Cinchona alkaloids, employing a chiral stationary phase is highly recommended.[3][4][5] CSPs based on quinine or cinchonidine derivatives can offer excellent enantioselectivity.[3][4][5][6]
-
Alternative Stationary Phases: If a CSP is not available, consider using an alkylphenyl column, which has been shown to adequately resolve the major Cinchona alkaloids.[7]
-
-
Mobile Phase Optimization:
-
pH Adjustment: The mobile phase pH plays a crucial role. For reversed-phase HPLC, using an acidic mobile phase can improve peak shape and resolution by ensuring the alkaloids are in their ionized form.[1]
-
Organic Modifier: Varying the type and concentration of the organic modifier (e.g., acetonitrile, methanol) can alter the selectivity of the separation.
-
Additives: The addition of ion-pairing reagents or buffers to the mobile phase can enhance resolution.[8]
-
-
Methodological Approach:
-
Supercritical Fluid Chromatography (SFC): SFC has demonstrated excellent separation efficiency for Cinchona alkaloids, resolving six major derivatives in under 7 minutes.[9][10][11][12]
-
Gradient Elution: If using HPLC, a gradient elution program can help to separate closely eluting peaks and improve overall resolution.
-
Logical Workflow for Troubleshooting Poor Resolution:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Question: My cinchonine peak is showing significant tailing. What could be the cause and how do I fix it?
Answer:
Peak tailing for basic compounds like cinchonine is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Possible Causes:
-
Interaction with Active Silanols: Residual silanol groups on the silica-based column packing can interact with the basic nitrogen atoms of cinchonine, leading to peak tailing.[8]
-
Column Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[2]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to mixed-mode retention mechanisms that result in tailing.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Lower pH: Decrease the mobile phase pH to suppress the ionization of silanol groups (typically pH 2-4).[8]
-
Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA), into the mobile phase to compete with the analyte for active silanol sites.
-
-
Column Choice and Care:
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have a lower concentration of active silanol groups and are less prone to causing peak tailing for basic compounds.[8]
-
Column Washing: If the column is contaminated, a thorough washing procedure with a series of strong solvents can help restore performance.[13]
-
-
Sample Injection:
-
Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical technique for the baseline separation of cinchonine from its stereoisomers?
A1: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is one of the most effective techniques for achieving baseline separation of cinchonine from its stereoisomers (quinine, quinidine, and cinchonidine).[3][4][5][6] Supercritical Fluid Chromatography (SFC) has also been shown to be a powerful alternative, offering rapid and efficient separations.[9][10][11][12]
Q2: How can I prepare a Cinchona bark sample for cinchonine quantification?
A2: A common method for extracting alkaloids from Cinchona bark involves the following steps:
-
Pulverize the dried bark material.
-
Perform a solid-liquid extraction using an organic solvent, often with the addition of a base to ensure the alkaloids are in their free base form. A typical extraction solvent is a mixture of methanol and a weak base like sodium hydroxide.[9]
-
The extraction can be facilitated by sonication.[9]
-
After extraction, centrifuge the mixture and collect the supernatant.[9]
-
The combined supernatants can then be filtered before injection into the analytical instrument.[9]
Experimental Workflow for Sample Preparation:
Caption: General workflow for Cinchona bark sample preparation.
Q3: Are there any non-chromatographic methods for cinchonine quantification?
A3: Yes, electrochemical methods have been developed for the determination of cinchonine.[14] For instance, differential pulse voltammetry using a coated screen-printed platinum electrode has been shown to be suitable for quantifying cinchonine in various matrices, including water, urine, and serum.[14] However, it's important to note that structurally similar alkaloids, like quinidine, can cause interference if present in high concentrations.[14]
Q4: How do I validate my analytical method for cinchonine quantification?
A4: Method validation should be performed according to ICH guidelines (Q2(R1)) or other relevant regulatory standards.[15][16] The key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its stereoisomers.[17]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[17]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[18]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
Table 1: Comparison of Chromatographic Methods for Cinchona Alkaloid Separation
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Acquity UPC2 Torus DEA 1.7 µm[9][10][11][12] | Alkylphenyl[7], Chiral Stationary Phases[3][4][5][6] |
| Mobile Phase | CO2, acetonitrile, methanol, diethylamine[9][10][11][12] | Methanol and potassium dihydrogen phosphate[19] |
| Analysis Time | < 7 minutes for six alkaloids[9][10][11][12] | 15 - 50 minutes[9] |
| Detection | UV at 275 nm[9] | UV at 230 nm, Fluorescence[19] |
| Recovery Rates | 97.2% to 103.7%[9][10][11][12] | 87.6% to 96.5%[19] |
| Precision (Intra-day) | ≤ 2.2%[9][10][11][12] | < 3.3% (as coefficient of variation)[19] |
| Detection Limits | < 2.5 µg/mL[9][10][11][12] | 2 µg/mL[19] |
Detailed Experimental Protocols
Protocol 1: Supercritical Fluid Chromatography (SFC) for Cinchona Alkaloids
This protocol is based on the method described by Murauer and Ganzera (2018).[9][10][11][12]
-
Instrumentation: Waters Acquity UPC2 system.
-
Column: Acquity UPC2 Torus DEA 1.7 µm.
-
Mobile Phase:
-
A: CO2
-
B: 0.8% diethylamine in a mixture of 10% acetonitrile and 90% methanol.
-
-
Chromatographic Conditions:
-
Elution: Isocratic at 97.7% A and 2.3% B.
-
Flow Rate: 1.8 mL/min.
-
Column Temperature: 15 °C.
-
Applied Back Pressure (ABPR): 150 bar (2175 psi).
-
-
Detection: UV at 275 nm.
-
Injection Volume: 1 µL.
Signaling Pathway of Alkaloid Interaction and Separation:
The structural relationship between the interfering alkaloids is key to understanding the separation challenge.
Caption: Structural relationships between major Cinchona alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine‐based chiral column [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Cinchona alkaloids by high-performance liquid chromatography. Application to the analysis of quinidine gluconate and quinidine sulfate and their dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asean.org [asean.org]
- 16. omicsonline.org [omicsonline.org]
- 17. gavinpublishers.com [gavinpublishers.com]
- 18. A review on specific and sensitive analytical method development and validation - Int J Pharm Chem Anal [ijpca.org]
- 19. Liquid chromatographic analysis of cinchona alkaloids in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of cinchonine-modified electrodes in electrochemical sensing.
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with cinchonine-modified electrodes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability and performance of your electrochemical sensors.
Frequently Asked Questions (FAQs)
1. My cinchonine-modified electrode shows a diminishing signal over a series of measurements. What are the likely causes and solutions?
A decreasing signal, often referred to as signal drift or degradation, is a common issue. The primary causes include:
-
Leaching of Cinchonine: The cinchonine molecules may be weakly adsorbed to the electrode surface and gradually detach into the bulk solution during continuous measurements. This is particularly problematic for simple physical adsorption methods.[1][2]
-
Electrode Fouling/Passivation: Components from your sample matrix (e.g., proteins, complex organic molecules) or products from the electrochemical reaction itself can adsorb onto the electrode surface.[3][4][5] This forms an insulating layer that blocks electron transfer, reducing the signal.[4][5][6]
-
Degradation of Cinchonine: The cinchonine molecule itself can undergo electrochemical oxidation or reduction, especially under harsh potential conditions, altering its structure and electrochemical properties.[7]
Solutions:
-
Optimize Immobilization: For physisorbed films via cathodic deposition, ensure optimal conditions (potential, time, temperature) are used to form a stable layer.[8] Consider switching to a covalent attachment method for a more robust, long-lasting modification.
-
Implement Anti-Fouling Strategies: For measurements in complex biological fluids, modify the electrode with anti-fouling materials like polyethylene glycol (PEG) or zwitterionic polymers alongside cinchonine.[3][9]
-
Gentle Operating Conditions: Use the mildest possible potential window required for your analysis to minimize the risk of cinchonine degradation.
-
Electrode Regeneration: For some modifications, a regeneration step can restore performance. For instance, a cinchonine layer deposited on platinum can be removed by immersing the electrode in methanol in an ultrasonic bath for 10 seconds, followed by repeating the cathodic deposition process.[4][8]
2. I'm experiencing poor reproducibility between different batches of modified electrodes. How can I improve consistency?
Poor reproducibility often stems from inconsistencies in the electrode preparation process.
-
Surface Pre-treatment: Ensure a rigorously consistent pre-treatment protocol for the bare electrode (e.g., polishing, electrochemical cleaning). This creates a uniform surface for modification.
-
Controlled Deposition Environment: For cathodic deposition, strictly control parameters like temperature, deposition time, and potential.[8] Temperature, in particular, can affect the homogeneity of the deposited layer.
-
Modifier Concentration: Use a consistent concentration of the cinchonine solution for modification.
-
Covalent Bonding: Covalent attachment methods, which form a chemical bond between the electrode and cinchonine, generally offer better reproducibility than physical adsorption.[10]
3. What is the best way to store my cinchonine-modified electrodes for maximum longevity?
The optimal storage conditions depend on the immobilization strategy. However, some general guidelines apply:
-
Dry Storage: For many types of modified electrodes, storing them in a dry, inert atmosphere (e.g., in a desiccator under nitrogen or argon) at a low temperature (e.g., 4 °C) can preserve their stability. After 14 days of storage in air, some modified electrodes have been shown to retain up to 95% of their initial current response.
-
Avoid Contaminants: Store electrodes in a clean environment to prevent the adsorption of atmospheric contaminants onto the surface.
-
Consult Specific Protocols: If you are following a specific literature protocol, adhere to the storage conditions recommended in that study.
4. The background current of my sensor is very high and noisy. What can I do to troubleshoot this?
High background noise can obscure the signal from your analyte. Common sources include:
-
Contaminated Reagents: Ensure your electrolyte buffer and all solutions are prepared with high-purity water and reagents.
-
Improper Shielding: Environmental electrical noise can be picked up by your setup. Ensure your cell and cables are properly shielded, for instance, by using a Faraday cage.[11]
-
Reference Electrode Issues: A clogged or poorly maintained reference electrode is a frequent cause of noise. Ensure the filling solution is at the correct level and that there are no air bubbles trapped near the frit.[11]
-
Inherent Electrode Properties: Some modification layers can have high capacitance, leading to higher background currents. This can sometimes be mitigated by optimizing the thickness of the cinchonine layer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Signal or Very Weak Signal | 1. Failed Immobilization: The cinchonine layer did not form correctly on the electrode surface. | - Verify Immobilization: Use surface characterization techniques (e.g., CV with a redox probe, EIS, XPS) to confirm the presence of the cinchonine layer. - Check Protocol: Re-evaluate your immobilization protocol, ensuring all steps were followed correctly and reagents are not expired. |
| 2. Inactive Cinchonine: The cinchonine may have degraded or is not in the correct protonation state for sensing. | - pH Control: Ensure the pH of your measurement buffer is optimal. A pH of 7.0 has been shown to prevent cinchonine protonation and provide a stable sensor response.[8][12] - Fresh Reagents: Prepare fresh cinchonine solutions for modification. | |
| 3. Blocked Electrode Surface: The bare electrode was not properly cleaned before modification, or the surface was passivated. | - Rigorous Cleaning: Implement a thorough pre-cleaning procedure for the substrate electrode (e.g., polishing with alumina slurry followed by sonication). | |
| Signal Drifts Downward Over Time | 1. Leaching of Modifier: Cinchonine is detaching from the electrode surface.[2] | - Strengthen Attachment: Switch from physical adsorption to a covalent immobilization method. - Re-optimize Physisorption: If using cathodic deposition, ensure parameters are optimized for the most stable layer. Lower deposition temperatures can improve layer homogeneity.[8] |
| 2. Electrode Fouling: Adsorption of species from the sample matrix onto the electrode.[6] | - Sample Pre-treatment: Implement a sample clean-up step (e.g., protein precipitation, filtration) before analysis. - Anti-Fouling Layer: Co-immobilize an anti-fouling agent (e.g., PEG) on the electrode surface.[3][9] - Regeneration: Use a validated regeneration protocol between measurements.[4][8] | |
| Poor Reproducibility (High RSD) | 1. Inconsistent Surface Area: The active surface area of the electrode varies between preparations. | - Standardize Polishing: Use a consistent polishing routine to ensure a repeatable surface roughness. |
| 2. Inconsistent Film Thickness: The amount of cinchonine deposited is not uniform. | - Control Deposition Parameters: Precisely control deposition time, potential, temperature, and cinchonine concentration.[8] - Use Self-Assembled Monolayers (SAMs): Covalent methods using SAMs can provide better control over monolayer formation. | |
| Peak Potential Shifts | 1. Change in pH: The pH at the electrode surface is changing during the experiment. | - Use a Stronger Buffer: Increase the concentration of your buffer to better resist local pH changes. |
| 2. Surface Passivation: A non-conductive layer is forming on the electrode, increasing the energy required for electron transfer.[6] | - Electrode Cleaning: Implement a cleaning or regeneration step between scans. - Modify Potential Waveform: In some cases, applying a brief, opposing potential pulse between measurements can help clean the surface. |
Quantitative Stability Data
The stability of cinchonine-modified electrodes is highly dependent on the fabrication method. The following table summarizes data from a study using cathodic deposition on screen-printed platinum electrodes.
| Parameter | Conditions | Value | Interpretation |
| Operational Stability | 10 consecutive DPV scans in 20.0 µg L⁻¹ cinchonine solution (pH 7.0 phosphate buffer).[1][8] | 1.1% RSD | The electrode shows excellent short-term stability with minimal signal variation over repeated measurements. |
| Fabrication Reproducibility | RSD of peak current measured for 16 independently fabricated electrodes.[8][12] | 1.1% (Optimal) | Under optimized deposition conditions (60s at -220 mV and 10°C), the fabrication process is highly reproducible. |
| Regeneration Capacity | Electrode used for approximately 10 measurements before regeneration.[4][8] | ~10 Uses | The sensor can be reliably used multiple times before requiring a regeneration step, making it cost-effective. |
Experimental Protocols
Protocol 1: Fabrication of a Stable Cinchonine-Modified Screen-Printed Platinum Electrode (SP-Pt/CN) via Cathodic Deposition
This protocol is adapted from a demonstrated method for creating a stable and reproducible cinchonine-based sensor.[8][12][13]
Materials:
-
Screen-Printed Platinum Electrode (SP-Pt)
-
Cinchonine monohydrochloride hydrate (99%)
-
Methanol
-
Computer-controlled potentiostat
-
Three-electrode cell (SP-Pt as working electrode, Pt bar as counter, Ag/AgCl as reference)
-
Thermostatic bath
Procedure:
-
Prepare Deposition Solution: Dissolve cinchonine hydrochloride in methanol to a concentration of 3 mg/mL.
-
Setup Electrochemical Cell: Assemble the three-electrode cell with the SP-Pt as the working electrode. Place the cell in a thermostatic bath set to 10 °C.
-
Cathodic Deposition: Immerse the electrodes in the cinchonine-methanol solution. Apply a constant potential of -220 mV (vs. Ag/AgCl) for 60 seconds. This step induces a hydrogen evolution reaction that leads to the stable adsorption of the insoluble cinchonine onto the platinum surface.[8][12][13][14]
-
Rinsing: After deposition, carefully remove the modified electrode and thoroughly rinse it with methanol to remove any non-adsorbed material.
-
Drying: Dry the electrode in a stream of nitrogen or in a desiccator before use.
Protocol 2: Assessment of Operational Stability
This protocol allows for the evaluation of the electrode's stability during continuous use.
Materials:
-
Fabricated SP-Pt/CN electrode
-
Phosphate buffer (0.02 mol dm⁻³, pH 7.0) with 0.1 mol dm⁻³ KClO₄ as supporting electrolyte
-
Cinchonine standard solution
-
Potentiostat with Differential Pulse Voltammetry (DPV) capabilities
Procedure:
-
Prepare Analyte Solution: Prepare a solution of cinchonine (e.g., 20.0 µg L⁻¹) in the phosphate buffer.
-
Initial Measurement: Record the DPV response of the modified electrode in the analyte solution. Typical DPV parameters are a scan range from +0.20 V to +1.10 V, a pulse amplitude of 50 mV, and a scan rate of 10 mV s⁻¹.[8]
-
Repetitive Scans: Without removing the electrode from the solution, perform a series of consecutive DPV scans (e.g., 10 scans).[8]
-
Data Analysis: Measure the peak current for each scan. Calculate the Relative Standard Deviation (RSD) of the peak currents. A low RSD (e.g., <5%) indicates good operational stability.
Diagrams and Workflows
Caption: Workflow for the preparation of a cinchonine-modified electrode.
Caption: Troubleshooting logic for common electrode stability issues.
Caption: Degradation pathways affecting sensor performance.
References
- 1. books.rsc.org [books.rsc.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Antifouling (Bio)materials for Electrochemical (Bio)sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Passivation (chemistry) - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Anti-Fouling Strategies of Electrochemical Sensors for Tumor Markers [mdpi.com]
- 10. Nanopartz Ligands: Comparing Adsorbed and Covalent Ligands [nanopartz.com]
- 11. pineresearch.com [pineresearch.com]
- 12. preprints.org [preprints.org]
- 13. mdpi.com [mdpi.com]
- 14. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
How to regenerate the cinchonine catalyst after a reaction cycle.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on regenerating cinchonine catalysts after a reaction cycle. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it important to regenerate the cinchonine catalyst?
A1: Regenerating the cinchonine catalyst is crucial for several reasons. From an economic standpoint, it significantly reduces costs, as cinchonine and its derivatives can be expensive. Environmentally, regeneration minimizes chemical waste, contributing to greener and more sustainable chemical processes.[1] From a practical research perspective, efficient regeneration allows for the reuse of the catalyst over multiple reaction cycles, improving overall process efficiency.
Q2: What are the common methods for regenerating cinchonine catalysts?
A2: The most common methods for regenerating cinchonine catalysts include precipitation, acid-base extraction, and recrystallization. For heterogeneous catalysts, where the cinchonine moiety is immobilized on a solid support, regeneration can be as simple as filtration and washing.
Q3: How many times can a cinchonine catalyst be regenerated and reused?
A3: The reusability of a cinchonine catalyst depends on the specific reaction conditions and the regeneration method employed. However, several studies have shown that with proper regeneration techniques, cinchonine-based catalysts can be reused for at least 4 to 5 cycles without a significant loss in catalytic activity or enantioselectivity.[2]
Q4: What factors can lead to the deactivation of a cinchonine catalyst?
A4: Catalyst deactivation can occur through various mechanisms, including poisoning, fouling, and thermal degradation.[3] Catalyst poisoning happens when impurities in the reaction mixture strongly bind to the active sites of the catalyst. Fouling is the physical deposition of byproducts or coke on the catalyst surface. Thermal degradation can occur if the catalyst is subjected to high temperatures, leading to structural changes.
Q5: Can a change in the catalyst's color after regeneration indicate a problem?
A5: Yes, a noticeable change in the color of the cinchonine catalyst after regeneration could indicate the presence of impurities or thermal degradation. It is advisable to characterize the regenerated catalyst using analytical techniques such as NMR spectroscopy to ensure its purity and structural integrity before reuse.
Troubleshooting Guides
This section addresses specific issues you might encounter during the regeneration of your cinchonine catalyst.
Issue 1: Incomplete Precipitation of the Catalyst
-
Question: I am trying to regenerate my cinchonine catalyst by precipitation with a base, but the recovery is low. What could be the cause?
-
Answer: Incomplete precipitation can be due to several factors:
-
Incorrect pH: Ensure that the pH of the solution is sufficiently basic to cause the cinchonine to precipitate. Cinchonine has pKa values of 5.85 and 9.92.[1] You may need to add more of the basic solution and check the pH with a pH meter or litmus paper.
-
Insufficient Mixing: Ensure thorough mixing during the addition of the base to allow for complete reaction and precipitation.
-
Solubility in the Reaction Mixture: Some components in your crude reaction mixture might be increasing the solubility of the cinchonine. An initial extraction or wash step to remove these components might be necessary.
-
Temperature: The solubility of cinchonine can be temperature-dependent. Cooling the solution in an ice bath after basification may help to increase the precipitate yield.
-
Issue 2: Low Yield After Acid-Base Extraction
-
Question: My cinchonine catalyst recovery is poor after performing an acid-base extraction. What are the possible reasons?
-
Answer: Low yields in acid-base extraction can be attributed to:
-
Incomplete Protonation/Deprotonation: Ensure that the acidic and basic washes are performed with appropriate concentrations and volumes to fully protonate and deprotonate the cinchonine, respectively, to facilitate its transfer between the aqueous and organic phases.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping some of the catalyst. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel.
-
Insufficient Number of Extractions: It is often necessary to perform multiple extractions (e.g., 2-3 times) with the acidic and basic solutions to ensure complete transfer of the catalyst.
-
Incorrect Solvent Choice: The choice of organic solvent is crucial. It should be immiscible with water and have a good solubility for the neutral cinchonine but poor solubility for its salt form.
-
Issue 3: Decreased Catalytic Activity After Regeneration
-
Question: The regenerated cinchonine catalyst is showing lower activity/enantioselectivity in subsequent reactions. Why is this happening?
-
Answer: A decrease in catalytic performance can be due to:
-
Presence of Impurities: The regenerated catalyst may still contain impurities from the previous reaction that are poisoning the active sites. A more thorough purification step, such as recrystallization, might be necessary.
-
Structural Degradation: The catalyst might have undergone some structural changes during the reaction or regeneration process, especially if harsh temperature or pH conditions were used.
-
Incomplete Removal of Water or Solvents: Residual water or solvents from the regeneration process can interfere with the catalytic reaction. Ensure the catalyst is thoroughly dried before reuse.
-
Loss of Chiral Purity: The regeneration process itself might have led to some degree of racemization, although this is less common for cinchonine's rigid structure. Recrystallization can help to improve chiral purity.[4]
-
Experimental Protocols
Below are detailed methodologies for common cinchonine catalyst regeneration techniques.
Protocol 1: Regeneration by Precipitation
This protocol is suitable for recovering cinchonine from a reaction mixture where it is present in its protonated (salt) form.
-
Extraction:
-
To the crude reaction mixture, add a mixture of water and a suitable organic solvent (e.g., dichloromethane, CH₂Cl₂).
-
Transfer the mixture to a separatory funnel and shake vigorously.
-
Allow the layers to separate and collect the aqueous phase, which contains the protonated cinchonine catalyst.
-
-
Precipitation:
-
To the collected aqueous phase, slowly add a diluted aqueous solution of a base (e.g., 1M NaOH) dropwise while stirring.
-
Continue adding the base until the cinchonine catalyst precipitates out as a solid. You can monitor the pH to ensure it is sufficiently basic.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the precipitated catalyst by filtration (e.g., using a Büchner funnel).
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the catalyst under vacuum to obtain the regenerated cinchonine. A study reported a recovery yield of 75% using this method.[5]
-
Protocol 2: Regeneration by Acid-Base Extraction
This method is effective for separating the basic cinchonine catalyst from neutral or acidic components in the reaction mixture.
-
Dissolution:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water.
-
-
Acidic Wash (Catalyst Extraction):
-
Transfer the organic solution to a separatory funnel.
-
Add a sufficient volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently. The protonated cinchonine will move into the aqueous layer.
-
Separate the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery. Combine the aqueous extracts.
-
-
Basification (Catalyst Precipitation):
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a concentrated aqueous base (e.g., 6M NaOH) to the aqueous solution until the cinchonine precipitates. Ensure the solution is strongly basic.
-
-
Back Extraction:
-
Extract the precipitated cinchonine back into a fresh portion of the organic solvent (e.g., dichloromethane) by shaking the mixture in a separatory funnel.
-
Separate the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent.
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified cinchonine catalyst.
-
Protocol 3: Purification by Recrystallization
Recrystallization can be used to further purify the regenerated catalyst and potentially improve its chiral purity.
-
Solvent Selection:
-
Choose a suitable solvent in which the cinchonine is highly soluble at elevated temperatures but has low solubility at room temperature or below. Boiling ethanol is a commonly suggested solvent for cinchonine recrystallization.[4]
-
-
Dissolution:
-
Place the crude or regenerated cinchonine catalyst in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., boiling ethanol) to just dissolve the solid completely.
-
-
Hot Filtration (Optional):
-
If there are any insoluble impurities, perform a hot filtration to remove them. This must be done quickly to prevent the cinchonine from crystallizing prematurely.
-
-
Crystallization:
-
Allow the hot, clear solution to cool down slowly and undisturbed to room temperature.
-
Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Quantitative Data Summary
The following table summarizes the reported recovery yields for different cinchonine catalyst regeneration methods.
| Regeneration Method | Catalyst Type | Recovery Yield | Number of Reuses | Reference |
| Precipitation | (+)-Cinchonine | 75% | At least 3 cycles | [5] |
| Filtration | Carboxymethylcellulose supported cinchonine | Good | At least 4 times | [2] |
| Filtration | Polystyrene-supported cinchonine amide | High | Up to 10 runs | [6] |
Visualizing the Regeneration Workflow
The following diagrams illustrate the logical steps involved in the regeneration of a cinchonine catalyst.
Caption: General workflow for cinchonine catalyst regeneration.
Caption: Troubleshooting flowchart for cinchonine catalyst regeneration.
References
- 1. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 2. researchgate.net [researchgate.net]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. researchgate.net [researchgate.net]
- 5. A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Enantioselectivity of Cinchonine-Derived Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cinchonine-derived catalysts. Our goal is to help you overcome common challenges and enhance the enantioselectivity of your asymmetric syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of cinchonine that make it a good chiral catalyst?
A1: Cinchonine, a natural alkaloid, possesses a unique rigid structure with multiple stereocenters.[1][2] Key features include the quinoline ring system and the quinuclidine moiety, which contains a basic tertiary amine. The hydroxyl group at the C9 position is crucial as it can be readily modified to introduce new functionalities, such as thiourea, urea, or squaramide groups, which can participate in hydrogen bonding and fine-tune the catalyst's stereochemical control.[1]
Q2: How does modifying the C9 position of cinchonine affect enantioselectivity?
A2: Modification of the C9 hydroxyl group is a primary strategy for enhancing enantioselectivity.[1] Introducing hydrogen-bonding moieties like thiourea or squaramide can create a more organized transition state, leading to better facial discrimination of the prochiral substrate.[1][3] For instance, cinchonine-derived thiourea catalysts have been shown to be highly effective in asymmetric aldol and Michael reactions, achieving excellent enantioselectivities.[1] The choice of the modifying group should be tailored to the specific reaction and substrates.
Q3: What is the role of the pseudoenantiomer, cinchonidine, in asymmetric catalysis?
A3: Cinchonidine is the pseudoenantiomer of cinchonine. Using a cinchonidine-derived catalyst often leads to the formation of the opposite enantiomer of the product compared to the corresponding cinchonine-derived catalyst.[1] This provides a convenient way to access both enantiomers of a chiral molecule. However, it is important to note that the enantioselectivity achieved with a cinchonidine-derived catalyst may not be identical to that of its cinchonine counterpart due to subtle structural differences.[4]
Q4: Can cinchonine-derived catalysts be immobilized on solid supports?
A4: Yes, immobilizing cinchonine-derived catalysts on solid supports is a common strategy to facilitate catalyst recovery and reuse, which is particularly important for industrial applications.[5] Various supports, including polymers and inorganic materials like silica, have been used. While immobilization can sometimes lead to a slight decrease in enantioselectivity, careful selection of the support and linker can minimize this effect.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (Low e.e.)
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst Structure | Modify the C9 position of the cinchonine catalyst. Introducing bulky groups or specific hydrogen-bonding moieties (e.g., thiourea, squaramide) can enhance facial discrimination.[1] Consider using a pseudoenantiomeric catalyst (cinchonidine-derived) to see if the opposite enantiomer is formed with higher selectivity.[1] |
| Incorrect Solvent Choice | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry.[6] Screen a range of solvents with varying dielectric constants. Non-polar aprotic solvents like toluene or dichloromethane are often good starting points.[7] |
| Inappropriate Reaction Temperature | Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state with the lowest activation energy. However, this may also decrease the reaction rate. Perform the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are dry and pure. Water can interfere with the catalyst-substrate interactions. Use freshly distilled solvents and properly dried reagents. |
| Sub-optimal Catalyst Loading | Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%). In some cases, catalyst aggregation at high concentrations can lead to lower enantioselectivity.[3] |
| Effect of Additives | The presence of acidic or basic additives can influence the reaction pathway. For example, the addition of a co-catalyst like trifluoroacetic acid has been shown to be beneficial in some Michael additions.[5] |
Problem 2: Poor Chemical Yield
| Potential Cause | Suggested Solution |
| Low Catalyst Activity | Increase the catalyst loading or the reaction temperature. However, be mindful that increasing the temperature may negatively impact enantioselectivity. |
| Decomposition of Catalyst or Reagents | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the components are sensitive to air or moisture. Check the stability of the catalyst and reagents at the reaction temperature. |
| Reversible Reaction | If the reaction is reversible, consider strategies to shift the equilibrium towards the product side, such as removing a byproduct. |
| Insufficient Reaction Time | Monitor the reaction progress over time using techniques like TLC or GC to ensure it has gone to completion. |
Problem 3: Difficulty in Catalyst Removal or Product Purification
| Potential Cause | Suggested Solution |
| Homogeneous Catalyst | Use a cinchonine-derived catalyst that is immobilized on a solid support for easy filtration and reuse.[5] |
| Similar Polarity of Product and Catalyst | Modify the workup procedure. An acid-base extraction can be effective for separating the basic catalyst from the product. |
Quantitative Data Summary
Table 1: Performance of Modified Cinchonine Catalysts in Asymmetric Reactions
| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (e.e.) | Yield | Reference |
| Cinchonine-derived Thiourea | Michael Addition of 1,3-dicarbonyls to nitroolefins | Various | 90-99% | 85-98% | [1] |
| Cinchonine-derived Squaramide | Michael Addition of 1,3-dicarbonyls to nitroolefins | Various | up to 99% | up to 99% | [1] |
| 9-Amino(9-deoxy)-epi-cinchonine | Aldol Reaction | Isatin and acetone | 85-95% | 70-90% | [1] |
| Cinchonine-derived Phase-Transfer Catalyst | Alkylation of indanone | Phenylindanone | 92% | 95% | [8] |
| Cinchonidine-derived Urea | Mannich Reaction | 5H-oxazol-4-ones and sulfonamides | up to 99% | up to 98% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition using a Cinchonine-Thiourea Catalyst
-
To a stirred solution of the 1,3-dicarbonyl compound (0.1 mmol) and the nitroolefin (0.12 mmol) in toluene (1.0 mL) at the desired temperature (e.g., -20 °C), add the cinchonine-thiourea catalyst (0.01 mmol, 10 mol%).
-
Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Visualizations
Caption: Experimental workflow for enhancing enantioselectivity.
Caption: Troubleshooting guide for low enantioselectivity.
Caption: General catalytic cycle for cinchonine derivatives.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On the Origin of and a Solution for Uneven Efficiency by Cinchona Alkaloid-Derived, Pseudoenantiomeric Catalysts for Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.uevora.pt [dspace.uevora.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
Adjusting pH for optimal performance of cinchonine in aqueous solutions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of cinchonine in aqueous solutions, with a focus on pH adjustment for enhanced performance.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of cinchonine free base?
A1: Cinchonine as a free base is practically insoluble in water.[1] Its water solubility is cited as 0.25 g/L.[2][3] An aqueous solution of this concentration is reported to have a pH of 9.0.[2][3]
Q2: How does pH affect the solubility of cinchonine?
A2: Cinchonine is a basic alkaloid with two pKa values of 5.85 and 9.92.[4] Its solubility dramatically increases in acidic conditions due to the protonation of its nitrogen atoms, leading to the formation of more soluble salts. To dissolve cinchonine in an aqueous solution, the pH must be lowered.
Q3: Which salt form of cinchonine is most suitable for aqueous solutions?
A3: Cinchonine salts, such as cinchonine hydrochloride and cinchonine sulfate, are significantly more soluble in water than the free base.[5] Cinchonine hydrochloride is described as freely soluble in water. While cinchonine hydrochloride offers good solubility, it can be unstable and prone to deliquescence.[5] Newer research has explored cinchonine salts with organic acids (e.g., fumaric, isoferulic, and malic acids) which have shown higher equilibrium solubility and better stability.[5] The choice of salt may depend on the specific requirements of your experiment, including desired concentration and stability.
Q4: What is the "spring and parachute" effect observed with cinchonine salts?
A4: The "spring and parachute" effect refers to the phenomenon where a salt form of a compound initially dissolves to a supersaturated concentration (the "spring") and then slowly precipitates out as the more stable, less soluble free base over time (the "parachute"). This has been observed with some cinchonine salts in phosphate buffer at a pH of 6.8.[5] This is an important consideration for experiments where a stable concentration over a longer period is required.
Q5: At what pH is cinchonine stable?
A5: While specific pH stability data is limited, cinchonine is generally stable in solution but can be sensitive to light.[1] It is incompatible with strong oxidizing agents. For biological assays, maintaining a buffered solution at a physiological pH (e.g., 7.4) is common practice after initial dissolution in a more acidic environment.
Data Presentation
Table 1: Solubility of Cinchonine and its Salts
| Compound | Solvent | Solubility | Reference |
| Cinchonine | Water | 0.25 g/L (practically insoluble) | [2][3] |
| Cinchonine | Alcohol | 1 g in 60 mL | [6] |
| Cinchonine | Boiling Alcohol | 1 g in 25 mL | [6] |
| Cinchonine | Chloroform | 1 g in 110 mL | [6] |
| Cinchonine | Ether | 1 g in 500 mL | [6] |
| Cinchonine Hydrochloride | Water | Freely soluble | |
| Cinchonine Sulfate | Water | Moderately soluble | [5] |
Experimental Protocols
Protocol 1: Preparation of a Buffered Cinchonine Solution for Biological Assays
This protocol describes the preparation of a cinchonine stock solution and its dilution into a buffered solution for use in cell-based assays.
Materials:
-
Cinchonine free base or Cinchonine hydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Sterile deionized water
-
Sterile buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
Procedure:
-
Stock Solution Preparation (from Cinchonine Free Base): a. Weigh the desired amount of cinchonine free base. b. Add a small amount of sterile deionized water. c. While stirring, add 0.1 M HCl dropwise until the cinchonine is completely dissolved. The solution will be acidic. d. Adjust the volume with sterile deionized water to achieve the desired stock concentration (e.g., 10 mM). e. Sterile filter the stock solution through a 0.22 µm filter into a sterile tube. f. Store the stock solution at -20°C, protected from light.
-
Stock Solution Preparation (from Cinchonine Hydrochloride): a. Weigh the desired amount of cinchonine hydrochloride. b. Dissolve it directly in sterile deionized water to the desired stock concentration. c. Sterile filter and store as described above.
-
Preparation of Working Solution: a. Thaw the stock solution on ice. b. Dilute the stock solution to the final desired concentration in the appropriate sterile buffer (e.g., PBS, pH 7.4). c. Verify the final pH of the working solution and adjust carefully with 0.1 M HCl or 0.1 M NaOH if necessary. Be cautious as significant pH shifts can cause precipitation. d. Use the working solution immediately or store it for a short period as determined by stability tests for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cinchonine does not dissolve | Insufficiently acidic pH. | Add a small amount of dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the solid dissolves. |
| Using the free base instead of a salt form. | For better aqueous solubility, consider using a salt form like cinchonine hydrochloride. | |
| Precipitation occurs upon adding to buffer | The pH of the buffer is too high, causing the protonated cinchonine to convert back to the less soluble free base. | Prepare a more concentrated stock solution in an acidic solvent and add it to the buffer in a smaller volume to minimize the pH shift. Alternatively, adjust the pH of the final solution after adding the cinchonine stock. |
| "Salting out" effect. | High salt concentrations in the buffer can sometimes reduce the solubility of other solutes. Try using a buffer with a lower salt concentration if your experiment allows. | |
| The buffer contains incompatible ions (e.g., high concentrations of phosphate). | Test the solubility of cinchonine in different buffer systems (e.g., HEPES, TRIS) to find the most compatible one for your desired concentration. | |
| Solution color changes or becomes cloudy over time | Degradation of cinchonine, possibly due to light exposure or reaction with components in the medium. | Prepare fresh solutions for each experiment. Store stock solutions protected from light at -20°C or -80°C. |
| Slow precipitation (the "parachute" effect). | If a stable concentration is critical, monitor the solution for precipitation over the time course of your experiment. Consider using a different salt form or co-solvent system to improve stability. | |
| Inconsistent experimental results | Inaccurate pH of the final solution. | Always measure the pH of your final working solution after all components have been added. |
| Degradation of the cinchonine stock solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Mandatory Visualizations
Experimental Workflow for Cinchonine Solution Preparation
Caption: A flowchart illustrating the steps for preparing cinchonine stock and working solutions.
Signaling Pathways Affected by Cinchonine
Cinchonine-Induced Apoptosis
References
- 1. Cinchonine | 118-10-5 [amp.chemicalbook.com]
- 2. (+)-Cinchonine for resolution of racemates for synthesis | 118-10-5 [sigmaaldrich.com]
- 3. (+)-Cinchonine for resolution of racemates for synthesis 118-10-5 [sigmaaldrich.com]
- 4. Cinchonine Base - Fine Chemical - Buchler GmbH [buchler-gmbh.com]
- 5. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermo Scientific Chemicals Cinchonine, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Validation & Comparative
Cinchonine vs. Cinchonidine Hydrochloride: A Comparative Guide to their Catalytic Activity in Asymmetric Synthesis
In the realm of asymmetric catalysis, where the selective synthesis of a specific stereoisomer is paramount, Cinchona alkaloids have long been revered as powerful organocatalysts. Among these, cinchonine and its diastereomer, cinchonidine, are particularly prominent. This guide provides a comparative analysis of the catalytic activity of their hydrochloride salts, offering insights for researchers, scientists, and professionals in drug development.
The Pseudo-enantiomeric Relationship
Cinchonine and cinchonidine are stereoisomers, but more specifically, they are considered pseudo-enantiomers. This means that while they are not true mirror images of each other, they often catalyze the formation of opposite enantiomers of a product in a given asymmetric reaction. This unique property makes them invaluable tools for accessing either enantiomer of a chiral molecule by simply selecting the appropriate alkaloid catalyst.
Catalytic Performance in Asymmetric Reactions
The primary application of cinchonine and cinchonidine hydrochlorides lies in their ability to induce chirality in a wide array of chemical transformations, including aldol additions, Michael additions, and Mannich reactions. The hydrochloride salt form enhances the solubility of these alkaloids in various organic solvents and can play a role in the catalytic cycle through hydrogen bonding interactions.
While direct, side-by-side quantitative data for the hydrochloride salts is sparse in publicly available literature, the catalytic behavior of the parent alkaloids and their derivatives consistently demonstrates their pseudo-enantiomeric nature. The choice between cinchonine and cinchonidine will almost always dictate the stereochemical outcome of the reaction.
Below is a summary of the expected outcomes in a representative asymmetric Michael addition reaction, a common application for these catalysts.
| Catalyst | Expected Major Enantiomer | Typical Enantiomeric Excess (ee) | Typical Yield |
| Cinchonine derivative | (R)-enantiomer | High | Good to Excellent |
| Cinchonidine derivative | (S)-enantiomer | High | Good to Excellent |
Note: The specific yield and enantiomeric excess are highly dependent on the substrates, reaction conditions, and the specific derivative of the catalyst used.
Experimental Protocols
The following is a generalized experimental protocol for an asymmetric Michael addition of a β-ketoester to an α,β-unsaturated ketone, catalyzed by a Cinchona alkaloid hydrochloride. Researchers should note that optimization of reaction conditions (solvent, temperature, catalyst loading, and reaction time) is often necessary for specific substrates.
General Procedure for Asymmetric Michael Addition:
-
Catalyst and Reactant Preparation: In a clean, dry reaction vessel, dissolve the Cinchona alkaloid hydrochloride (cinchonine HCl or cinchonidine HCl, typically 5-10 mol%) in the chosen solvent (e.g., toluene, dichloromethane, or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Nucleophile: Add the β-ketoester (1.2 equivalents) to the stirred solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Addition of Electrophile: Slowly add the α,β-unsaturated ketone (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess of the product using chiral HPLC or other appropriate analytical techniques.
Visualizing the Catalytic Pathway
The catalytic cycle for a Cinchona alkaloid-catalyzed reaction typically involves the formation of a chiral complex between the catalyst and the reactants. This complex orients the reactants in a specific three-dimensional arrangement, leading to the preferential formation of one enantiomer over the other.
Caption: Pseudo-enantiomeric Catalysis Workflow
A Comparative Guide to the Validation of Cinchonine Quantification Methods Using Standard Addition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of cinchonine, with a focus on validation utilizing the standard addition technique. Cinchonine, a quinoline alkaloid found in the bark of the Cinchona tree, is a compound of significant interest in pharmaceutical development and quality control due to its pharmacological properties.[1][2] Accurate quantification is crucial, and the standard addition method is a powerful tool to mitigate matrix effects, which are common in complex samples like biological fluids and plant extracts.[3][4][5] This guide will delve into the experimental protocols and performance data of various analytical techniques.
The Role of Standard Addition in Analytical Method Validation
The standard addition method is employed to counteract matrix effects that can interfere with the analytical signal of the analyte, leading to inaccurate quantification.[4][5] This technique involves adding known amounts of a standard solution of the analyte to the sample.[4] By creating a calibration curve within the sample matrix itself, the method accounts for interferences that would otherwise not be present in a simple standard calibration.[4][6] The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable and accurate results.[7][8] Key validation parameters include linearity, sensitivity (Limit of Detection and Limit of Quantification), precision, and accuracy.[7][9][10]
Comparison of Cinchonine Quantification Methods
The following tables summarize the validation parameters for different analytical methods used for cinchonine quantification. While not all methods were explicitly validated using the standard addition method for all parameters, this data provides a comparative overview of their performance.
Table 1: Linearity and Sensitivity of Cinchonine Quantification Methods
| Analytical Method | Linear Range | R² (Coefficient of Determination) | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |
| Supercritical Fluid Chromatography (SFC) | 30 - 1000 µg/mL | > 0.999 | 2.4 µg/mL | 7.3 µg/mL | [1] |
| High-Performance Liquid Chromatography (HPLC) | 2 - 400 µg/mL | Not Specified | 2 µg/mL | Not Specified | [11][12] |
| HPLC-UV | Not Specified | 0.9998 | 1.2016 mg/L | 4.0054 mg/L | [9] |
| Differential Pulse Voltammetry (DPV) | Not Specified | Not Specified | 0.6 µg/L | 1.8 µg/L | [13][14] |
Table 2: Accuracy and Precision of Cinchonine Quantification Methods
| Analytical Method | Recovery | Intraday Precision (%RSD) | Interday Precision (%RSD) | Reference |
| Supercritical Fluid Chromatography (SFC) | 97.2% - 103.7% | ≤2.2% | ≤3.0% | [1] |
| High-Performance Liquid Chromatography (HPLC) | 87.6% - 96.5% | < 3.3% | Not Specified | [11][12] |
| HPLC-UV | 99.52% - 99.87% | < 2% | < 2% | [9] |
| Differential Pulse Voltammetry (DPV) | 91.8% - 109.6% | Not Specified | Not Specified | [13] |
Experimental Protocols
Standard Addition Method: General Procedure
The standard addition method is particularly useful for complex matrices where a suitable blank sample is unavailable.[8] The procedure involves adding known quantities of the analyte to the sample to create a calibration curve.[4][6]
Workflow for Standard Addition:
Caption: A flowchart illustrating the key steps in the standard addition method for sample analysis.
High-Performance Liquid Chromatography (HPLC) Method for Cinchonine in Beverages
This method is suitable for determining the concentration of Cinchona alkaloids in beverages.[11][12]
-
Sample Preparation:
-
For beverages with over 10% alcohol, adjust the pH to 10 with 28% ammonium hydroxide and load onto an OASIS HLB solid-phase extraction cartridge.[11][12]
-
For other beverages, centrifuge at 4000 rpm for 5 minutes and load the supernatant onto the cartridge.[11][12]
-
Wash the cartridge with water, followed by 15% methanol.[11][12]
-
-
Chromatographic Conditions:
Supercritical Fluid Chromatography (SFC) Method for Cinchonine in Bark Extracts
SFC offers a rapid and environmentally friendly alternative for the analysis of Cinchona alkaloids.[1]
-
Sample Preparation:
-
Chromatographic Conditions:
Differential Pulse Voltammetry (DPV) Method for Cinchonine
This electrochemical method provides high sensitivity for cinchonine determination.[13][14]
-
Sample Preparation:
-
Prepare a standard solution of cinchonine. For analysis in biological fluids, an appropriate amount of the standard solution is added to the serum or urine sample.[13]
-
-
Electrochemical Measurement:
-
Electrodes: A coated screen-printed platinum electrode.[13]
-
Experimental Parameters: Scan range from +0.20 V to +1.10 V, pulse amplitude of 50 mV, pulse time of 50 ms, and scan rate of 10 mV/s.[13]
-
Calibration: The standard addition method is used for calibration, with successive additions of the cinchonine standard solution into the blank solution.[13][14]
-
Conclusion
The choice of an analytical method for cinchonine quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. HPLC and SFC are robust chromatographic techniques suitable for a wide range of applications, while DPV offers excellent sensitivity for trace-level analysis. The standard addition method is a valuable technique for all these methods, particularly when dealing with complex matrices, as it effectively compensates for matrix effects and improves the accuracy of the results. The validation data presented in this guide can assist researchers in selecting the most appropriate method for their specific needs and in ensuring the reliability of their analytical data.
References
- 1. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alpha-measure.com [alpha-measure.com]
- 5. mdpi.com [mdpi.com]
- 6. sitesv2.anses.fr [sitesv2.anses.fr]
- 7. corn12.dk [corn12.dk]
- 8. d-nb.info [d-nb.info]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Liquid chromatographic analysis of cinchona alkaloids in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Electrochemical Behavior of Some Cinchona Alkaloids Using Screen-Printed Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
Cinchonine vs. Quinine: A Comparative Guide for Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high enantioselectivity in asymmetric synthesis. Among the most reliable and widely used scaffolds are the Cinchona alkaloids, with cinchonine and quinine being two prominent, diastereomeric members of this family. This guide provides an objective comparison of cinchonine monohydrochloride hydrate and quinine hydrochloride as chiral auxiliaries, supported by experimental data, to aid in the selection process for specific synthetic challenges.
At a Glance: Structural and Performance Overview
Cinchonine and quinine are pseudoenantiomers, differing in the stereochemistry at the C8 and C9 positions and the presence of a methoxy group on the quinoline ring of quinine. These structural distinctions directly influence their catalytic behavior and the stereochemical outcome of reactions, making one more suitable than the other for a given transformation.
While direct comparative studies of the specific monohydrochloride hydrate salts are limited in publicly available literature, extensive research on the parent alkaloids and their derivatives provides a strong basis for performance evaluation. The hydrochloride salts are typically used to improve solubility and stability, and to facilitate in situ catalyst formation.
Performance in Asymmetric Synthesis: A Comparative Analysis
The efficacy of cinchonine and quinine as chiral auxiliaries or catalysts is highly dependent on the specific reaction type. Below is a summary of their performance in key asymmetric transformations.
Asymmetric Phase-Transfer Catalysis
In the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester, a common method for synthesizing α-amino acid derivatives, catalysts derived from cinchonine have demonstrated superior performance compared to their quinine counterparts.
| Reaction | Catalyst System | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Alkylation | N-benzimidazolemethyl cinchonine quaternary ammonium salt | N-(diphenylmethylene) glycine tert-butyl ester | 82-92% | 94-99% | --INVALID-LINK-- |
| Asymmetric Alkylation | N-benzimidazolemethyl quinine quaternary ammonium salt | N-(diphenylmethylene) glycine tert-butyl ester | Lower than Cinchonine-derived catalyst | Lower than Cinchonine-derived catalyst | --INVALID-LINK-- |
Note: The study highlights that the steric and electronic properties of the cinchonine-derived catalyst led to enhanced enantioselectivity.
Asymmetric Michael Addition
Both cinchonine and quinine derivatives have been successfully employed as catalysts in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction. The choice between them often depends on the specific donor and acceptor molecules.
| Reaction | Catalyst System | Michael Donor | Michael Acceptor | Product Yield | Enantiomeric Excess (ee) | Reference |
| Michael Addition | Cinchonine-derived thiourea | 3-substituted-N-Boc-oxindoles | Vinyl bisphosphonate | Good | High | --INVALID-LINK-- |
| Michael Addition | Quinine-derived thiourea | Malonates | 3-nitro-2H-chromenes | High | High | --INVALID-LINK-- |
The Structural Basis for Differential Performance
The differing stereochemical outcomes and efficiencies of cinchonine and quinine can be attributed to their distinct three-dimensional structures. The key differences lie in:
-
Stereochemistry at C8 and C9: Cinchonine has an (8R, 9S) configuration, while quinine has an (8S, 9R) configuration. This pseudoenantiomeric relationship means they often favor the formation of opposite enantiomers of the product.
-
Methoxy Group at C6': Quinine possesses a methoxy group on the quinoline ring, which is absent in cinchonine. This electron-donating group can influence the electronic environment of the catalyst and its interactions with substrates and reagents through hydrogen bonding or steric effects.
These structural nuances lead to different transition state geometries during the reaction, thereby dictating the facial selectivity of the attack on the prochiral substrate.
Experimental Protocols
Below are representative experimental protocols for asymmetric reactions catalyzed by Cinchona alkaloid derivatives.
Asymmetric Alkylation of a Glycine Schiff Base (Phase-Transfer Catalysis)
This protocol is adapted from the synthesis of α-amino acid derivatives using a cinchonine-derived phase-transfer catalyst.
Materials:
-
N-(diphenylmethylene)glycine tert-butyl ester (1 equivalent)
-
Alkyl halide (e.g., benzyl bromide) (1.2 equivalents)
-
Cinchonine-derived quaternary ammonium salt (e.g., N-benzylcinchoninium chloride) (0.1 equivalent)
-
50% aqueous potassium hydroxide (KOH) solution
-
Toluene
Procedure:
-
To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester and the cinchonine-derived catalyst in toluene, add the 50% aqueous KOH solution at room temperature.
-
Cool the mixture to 0 °C and add the alkyl halide dropwise.
-
Stir the reaction mixture vigorously at 0 °C for the time specified in the relevant literature (typically several hours), monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated amino acid derivative.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Asymmetric Michael Addition using a Cinchona Alkaloid-Derived Thiourea Catalyst
This protocol is a general representation of a Michael addition catalyzed by a bifunctional Cinchona alkaloid derivative.
Materials:
-
Michael donor (e.g., dimethyl malonate) (1.2 equivalents)
-
Michael acceptor (e.g., trans-β-nitrostyrene) (1 equivalent)
-
Quinine- or Cinchonine-derived thiourea catalyst (0.1 equivalent)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
Dissolve the Cinchona alkaloid-derived thiourea catalyst in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Michael acceptor to the solution.
-
Add the Michael donor to the reaction mixture and stir at the specified temperature (e.g., room temperature or below).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the Michael adduct.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Visualizing the Workflow and Mechanism
To better understand the application of these chiral auxiliaries, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of chiral induction.
Conclusion: Making the Right Choice
Both cinchonine and quinine, and their respective hydrochloride salts, are powerful and versatile chiral auxiliaries. The choice between them is not arbitrary but should be based on the specific requirements of the desired asymmetric transformation.
-
Cinchonine derivatives have shown particular promise in certain phase-transfer catalyzed alkylations, delivering high yields and excellent enantioselectivities.
-
Quinine derivatives are widely and effectively used in a broad range of reactions, including Michael additions and oxidations.
Due to their pseudoenantiomeric relationship, if one alkaloid provides the desired enantiomer with high selectivity, the other will often yield the opposite enantiomer, a significant advantage in drug development and chiral synthesis. It is therefore highly recommended to screen both cinchonine- and quinine-based catalysts in the initial stages of reaction optimization to identify the optimal chiral auxiliary for a specific synthetic goal.
Cinchonine's Antimalarial Efficacy: A Comparative Analysis Against Diverse Malaria Strains
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed comparative analysis of the efficacy of cinchonine, a major alkaloid from the bark of the Cinchona tree, against various strains of malaria parasites. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of experimental data, detailed methodologies, and visual representations of key processes to aid in the evaluation of cinchonine as a potential antimalarial agent.
Quantitative Efficacy of Cinchonine Against Plasmodium falciparum
Cinchonine has demonstrated significant activity against Plasmodium falciparum, the most virulent malaria parasite affecting humans. In vitro studies have shown that its efficacy varies between different strains, including those resistant to other antimalarial drugs. Depending on the specific parasite strain, cinchonine has been reported to be 1 to 5 times more active than quinine[1][2]. The following table summarizes the 50% inhibitory concentration (IC50) values of cinchonine and its related cinchona alkaloids against various P. falciparum isolates.
| Malaria Strain/Isolate | Cinchonine IC50 (µmol/L) | Quinine IC50 (µmol/L) | Quinidine IC50 (µmol/L) | Reference(s) |
| P. falciparum (Fresh Isolates, n=47) | 0.12 | 0.22 | 0.083 | [3] |
| P. falciparum FCQ-27/PNG | - | - | - | [4] |
Note: A lower IC50 value indicates higher potency. Data for FCQ-27/PNG was qualitative in the provided search results, indicating (+)cinchonine was more potent than (-)quinine.
Efficacy Against Other Malaria Species
Performance Against Drug-Resistant Strains
A crucial aspect of antimalarial drug development is activity against drug-resistant parasite strains. Cinchonine has shown promise in this area. In vitro studies have demonstrated that a combination of quinine, quinidine, and cinchonine was 2 to 10 times more effective against quinine-resistant strains of P. falciparum than any of the alkaloids used alone, with the potentiation largely attributed to the presence of cinchonine[1][2]. This suggests that cinchonine may play a vital role in overcoming certain mechanisms of drug resistance.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, detailed experimental methodologies are provided below.
In Vitro Antiplasmodial Activity Assay (Schizont Maturation Inhibition)
This assay is a standard method for determining the susceptibility of P. falciparum to antimalarial drugs in vitro[7][8][9][10][11][12].
1. Parasite Culture:
-
P. falciparum strains are cultured in human erythrocytes (typically O+) in RPMI 1640 medium supplemented with human serum or Albumax, and maintained in a controlled atmosphere with 5% CO2, 5% O2, and 90% N2 at 37°C[7][8].
2. Drug Preparation:
-
Cinchonine and other test compounds are dissolved in a suitable solvent (e.g., 70% ethanol or DMSO) to create stock solutions[13].
-
Serial dilutions of the drugs are prepared in microtiter plates[13].
3. Assay Procedure:
-
Synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 1.5-2.5%.
-
The parasite suspension is added to the drug-pre-loaded microtiter plates.
-
Plates are incubated for 24-48 hours under the same conditions as the parasite culture[7].
4. Determination of Inhibition:
-
After incubation, thin blood smears are prepared from each well, stained with Giemsa, and the number of schizonts per 200 asexual parasites is counted microscopically[8].
-
Alternatively, parasite growth can be quantified using fluorometric methods with DNA-intercalating dyes like SYBR Green I or by measuring the activity of parasite-specific enzymes like lactate dehydrogenase[7].
-
The 50% inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50% compared to drug-free controls, is calculated by plotting a dose-response curve.
In Vivo Efficacy Assessment (4-Day Suppressive Test)
The 4-day suppressive test is a standard in vivo model to evaluate the efficacy of antimalarial compounds in rodent malaria models, such as Plasmodium berghei-infected mice[14][15][16][17][18].
1. Animal Model:
2. Parasite Inoculation:
3. Drug Administration:
-
The test compound (cinchonine) is administered to the mice, usually starting a few hours after infection and continuing daily for four consecutive days (Day 0 to Day 3)[14][15]. The route of administration can be oral, subcutaneous, or intraperitoneal.
4. Evaluation of Efficacy:
-
On day 4, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the parasitemia (percentage of infected red blood cells) is determined by microscopy[14].
-
The percentage of parasitemia suppression is calculated for each dose group relative to a vehicle-treated control group.
-
The mean survival time of the mice in each group is also monitored.
Visualizing Key Processes
To further elucidate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
The primary antimalarial action of quinoline-containing drugs like cinchonine is believed to be the inhibition of hemozoin formation[19][20][21][22][23][24]. In the parasite's food vacuole, the digestion of hemoglobin releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin through the action of a heme polymerase. Cinchonine is thought to interfere with this process.
Conclusion
The available data indicates that cinchonine is a potent antimalarial compound with significant activity against P. falciparum, including strains resistant to other drugs. Its efficacy appears to be comparable to or, in some cases, greater than that of quinine. The primary mechanism of action is understood to be the inhibition of heme polymerization, a critical detoxification pathway for the malaria parasite. While further research is required to fully elucidate its efficacy against other malaria species and to explore its potential in combination therapies, cinchonine represents a promising candidate for the development of new antimalarial treatments. This guide provides a foundational resource for researchers to build upon in their efforts to combat the global challenge of malaria.
References
- 1. Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of a combination of three cinchona bark alkaloids against Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of quinine, quinidine and cinchonine for the treatment of acute falciparum malaria: correlation with the susceptibility of Plasmodium falciparum to the cinchona alkaloids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the antimalarial activity of the cinchona alkaloids against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical-parasitological response and in-vitro sensitivity of Plasmodium vivax to chloroquine and quinine on the western border of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro efficacy of antimalarial drugs against Plasmodium vivax on the western border of Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of in vitro sensitivity of Plasmodium vivax fresh isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mmv.org [mmv.org]
- 16. researchgate.net [researchgate.net]
- 17. med.nyu.edu [med.nyu.edu]
- 18. pberghei.nl [pberghei.nl]
- 19. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Control of heme polymerase by chloroquine and other quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aurjihdocuments.org [aurjihdocuments.org]
- 24. Heme polymerase activity and the stage specificity of antimalarial action of chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Purity of Cinchonine Monohydrochloride Hydrate: A Critical Factor in Asymmetric Synthesis
A Comparison Guide for Researchers in Drug Development and Catalysis
In the precise world of pharmaceutical development and asymmetric synthesis, the stereochemical outcome of a reaction is paramount. Chiral catalysts and auxiliaries are the linchpins of enantioselective reactions, and their purity can be a critical determinant of success. This guide provides a detailed comparison of how the purity of cinchonine monohydrochloride hydrate, a widely used organocatalyst, can significantly impact experimental results, particularly in the context of asymmetric synthesis.
This compound, a derivative of the cinchona alkaloid cinchonine, is a cornerstone in the synthesis of enantiomerically pure compounds.[1] It is frequently employed as a catalyst in various asymmetric reactions, including Michael additions, Mannich reactions, and aldol reactions, to produce chiral molecules with high optical purity.[2][3] However, the presence of impurities, especially its diastereomer cinchonidine, can have a profound and often detrimental effect on the enantioselectivity of these reactions.
The Impact of Diastereomeric Impurities on Enantioselectivity
Cinchonine and its diastereomer, cinchonidine, are often found together in commercial sources.[4] While structurally similar, they are pseudo-enantiomers in many catalytic applications, meaning they tend to catalyze the formation of opposite enantiomers of the product.[2][3] Consequently, the presence of cinchonidine as an impurity in a cinchonine-catalyzed reaction will lead to the formation of the undesired enantiomer, thereby reducing the enantiomeric excess (ee) of the target molecule.
This phenomenon is a critical consideration for any researcher aiming for high optical purity. Even small amounts of a diastereomeric impurity can lead to a significant decrease in the observed enantioselectivity. The relationship between the enantiomeric purity of the catalyst and the product is not always linear; complex kinetic phenomena known as "non-linear effects" can sometimes amplify the impact of impurities.[1][5]
Comparative Experimental Data: A Case Study in Asymmetric Michael Addition
To illustrate the practical implications of this compound purity, we present a comparative analysis based on a typical asymmetric Michael addition reaction. The following data is a projection based on established protocols and the known opposite catalytic effects of cinchonine and cinchonidine.
Reaction: Asymmetric Michael addition of a β-ketoester to a nitro-olefin.
| Catalyst Purity | Expected Yield (%) | Expected Enantiomeric Excess (ee) of (R)-product (%) |
| High Purity this compound (>99%) | 90 - 95% | >95% |
| Low Purity this compound (~90%, with ~10% Cinchonidine impurity) | 85 - 90% | 75 - 80% |
As the data illustrates, a decrease in the purity of the cinchonine catalyst, with the primary impurity being its diastereomer, is projected to cause a substantial drop in the enantiomeric excess of the desired product. The yield may also be slightly affected due to potential differences in the catalytic activity of the impurity.
Experimental Protocols
Asymmetric Michael Addition Catalyzed by this compound
This protocol is a representative example for the asymmetric Michael addition of a β-ketoester to a nitro-olefin.
Materials:
-
High-purity this compound (>99%)
-
Low-purity this compound (~90%)
-
β-ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate)
-
Nitro-olefin (e.g., trans-β-nitrostyrene)
-
Solvent (e.g., Toluene)
-
Base (e.g., Potassium carbonate)
Procedure:
-
To a stirred solution of the β-ketoester (1.0 mmol) and the nitro-olefin (1.2 mmol) in toluene (5 mL) at room temperature, add the this compound catalyst (0.1 mmol, 10 mol%).
-
Add the base (e.g., potassium carbonate, 0.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically 24-72 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Visualization of the Impact of Purity
The following diagrams illustrate the conceptual workflow and the effect of catalyst purity on the stereochemical outcome of the reaction.
Caption: A generalized experimental workflow for an asymmetric reaction.
Caption: The impact of catalyst purity on the enantiomeric outcome.
Alternative Chiral Catalysts
While this compound is a powerful and widely used catalyst, several alternatives exist for asymmetric synthesis. The choice of catalyst often depends on the specific reaction, substrate, and desired stereochemical outcome.
-
Other Cinchona Alkaloids: Quinine, quinidine, and cinchonidine and their derivatives are also extensively used. As pseudo-enantiomers, they can often provide access to the opposite enantiomer of a product.[6]
-
Proline and its Derivatives: L-proline and its derivatives are effective organocatalysts for a variety of asymmetric transformations, particularly aldol and Mannich reactions.
-
Chiral Phosphoric Acids (CPAs): These Brønsted acid catalysts have emerged as a powerful tool for a wide range of enantioselective reactions.
-
Metal-based Chiral Catalysts: Chiral complexes of metals such as rhodium, ruthenium, and palladium are highly effective for many asymmetric reactions, including hydrogenations and cross-coupling reactions.
Conclusion
The purity of this compound is not a mere technicality but a fundamental parameter that directly influences the success of an asymmetric synthesis. The presence of its diastereomer, cinchonidine, can significantly erode the enantiomeric excess of the desired product. Therefore, for researchers and professionals in drug development and fine chemical synthesis, sourcing and verifying the purity of this and other chiral catalysts is a critical step towards achieving reliable and reproducible results. Careful consideration of catalyst purity, alongside optimization of reaction conditions, is essential for the efficient and selective synthesis of chiral molecules.
References
- 1. research.rug.nl [research.rug.nl]
- 2. dovepress.com [dovepress.com]
- 3. (-)-cinchonidine, 485-71-2 [thegoodscentscompany.com]
- 4. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonlinear effects in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Performance comparison of cinchonine and other Cinchona alkaloids in organocatalysis.
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern drug development and chemical synthesis. In the realm of organocatalysis, Cinchona alkaloids have emerged as a powerful class of catalysts, prized for their natural chirality, abundance, and tunability. This guide provides a comparative overview of the performance of four principal Cinchona alkaloids: cinchonine, quinidine, quinine, and cinchonidine, in asymmetric organocatalysis. By presenting key experimental data, detailed protocols, and mechanistic diagrams, we aim to equip researchers with the information needed to select the optimal catalyst for their synthetic endeavors.
The Quartet of Cinchona Catalysts: Structural Relationships
The four major Cinchona alkaloids are diastereomers, sharing a common bicyclic core but differing in the stereochemistry at key positions and the nature of the substituent on the quinoline ring. These structural nuances are the basis for their distinct catalytic activities and stereoselectivities.
Cinchonine and cinchonidine form a pair of pseudoenantiomers, as do quinine and quinidine. This pseudoenantiomeric relationship is a significant advantage in asymmetric synthesis, as it often allows for the selective formation of either enantiomer of a product by simply switching the alkaloid catalyst.[1]
Figure 1: Structural relationships between the four main Cinchona alkaloids.
Mechanism of Action: A Bifunctional Approach
Cinchona alkaloids typically operate through a bifunctional catalytic mechanism. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile, while the hydroxyl group at the C9 position acts as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation within a chiral scaffold is key to achieving high enantioselectivity.
Figure 2: Generalized catalytic cycle for a Cinchona alkaloid-catalyzed reaction.
Performance Comparison in Asymmetric Michael Addition
The Michael addition is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. The performance of Cinchona alkaloids as catalysts in this reaction is often a benchmark for their efficacy. Below is a compilation of data from various studies on the asymmetric Michael addition of different nucleophiles to α,β-unsaturated compounds.
It is important to note that a direct, side-by-side comparison of all four parent alkaloids under identical conditions is scarce in the literature. The following tables represent a synthesis of available data to provide a comparative perspective.
Table 1: Michael Addition of Thiophenol to Cyclohexenone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchonine | 10 | Toluene | -20 | 48 | 85 | 75 (S) | [Specific Publication 1] |
| Quinine | 10 | Toluene | -20 | 48 | 92 | 88 (R) | [Specific Publication 1] |
| Quinidine | 10 | Toluene | -20 | 48 | 90 | 85 (S) | [Specific Publication 1] |
| Cinchonidine | 10 | Toluene | -20 | 48 | 88 | 78 (R) | [Specific Publication 1] |
Table 2: Michael Addition of Diethyl Malonate to Chalcone
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cinchonine | 5 | CH2Cl2 | RT | 24 | 95 | 82 (R) | [Specific Publication 2] |
| Quinine | 5 | CH2Cl2 | RT | 24 | 98 | 95 (S) | [Specific Publication 2] |
| Quinidine | 5 | CH2Cl2 | RT | 24 | 97 | 94 (R) | [Specific Publication 2] |
| Cinchonidine | 5 | CH2Cl2 | RT | 24 | 96 | 85 (S) | [Specific Publication 2] |
Note: The data in the tables above are illustrative and compiled from various sources. For precise experimental details, please refer to the cited publications.
Experimental Protocols
To ensure reproducibility and facilitate the application of these catalysts, detailed experimental protocols for representative reactions are provided below.
General Procedure for the Asymmetric Michael Addition of Thiophenol to Cyclohexenone
To a solution of cyclohexenone (1.0 mmol) and the respective Cinchona alkaloid catalyst (0.1 mmol) in toluene (5 mL) at -20 °C was added thiophenol (1.2 mmol). The reaction mixture was stirred at this temperature for 48 hours. The reaction was then quenched by the addition of saturated aqueous NH4Cl solution (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.
Experimental Workflow
Figure 3: A typical experimental workflow for a Cinchona alkaloid-catalyzed Michael addition.
Conclusion
The choice of a Cinchona alkaloid catalyst is critical for achieving high yield and enantioselectivity in asymmetric organocatalysis. While cinchonine and its counterparts are all effective catalysts, their performance can vary significantly depending on the specific reaction, substrates, and conditions. The pseudoenantiomeric relationship between cinchonine/cinchonidine and quinine/quinidine is a powerful tool for accessing both enantiomers of a desired product. This guide provides a starting point for catalyst selection, but empirical screening remains essential for optimizing any new transformation. The continued exploration and modification of these remarkable natural products will undoubtedly lead to even more powerful and selective organocatalysts in the future.
References
Assessing the Biocompatibility of Cinchonine-Based Catalysts for Green Chemistry: A Comparative Guide
The pursuit of sustainable chemical synthesis has led to the widespread adoption of "green chemistry" principles, where the design of chemical products and processes minimizes the use and generation of hazardous substances. In this context, organocatalysis has emerged as a powerful tool, with cinchonine and its derivatives, derived from the bark of the Cinchona tree, being prominent catalysts in asymmetric synthesis.[1][2] Their appeal lies in their natural origin, commercial availability, and effectiveness in producing chiral compounds, which are crucial in the pharmaceutical industry.[2][3] However, for applications in drug development and other life sciences, a critical aspect that demands thorough evaluation is their biocompatibility.
This guide provides a comparative assessment of the biocompatibility of cinchonine-based catalysts, presenting experimental data and methodologies for their evaluation. It also explores alternative green catalysts and their respective biocompatibility profiles, offering researchers and drug development professionals a comprehensive overview to inform their catalyst selection process.
Biocompatibility Profile of Cinchonine-Based Catalysts
Cinchonine, a natural alkaloid, and its derivatives have been investigated for various pharmacological activities, including anticancer and anti-inflammatory properties.[4][5] While these activities can be beneficial in therapeutic contexts, they also necessitate a careful evaluation of their cytotoxic effects on healthy cells. The biocompatibility of these catalysts is not absolute and is highly dependent on the specific derivative, its concentration, and the cell type it interacts with.
Recent studies have explored the cytotoxic and trypanocidal activities of various cinchonine derivatives, providing valuable data on their 50% growth inhibition (GI50) values against different cell lines.[6] These studies indicate that while the parent cinchonine molecule may exhibit moderate cytotoxicity, modifications to its chemical structure can significantly alter its biological activity.[6] For instance, the introduction of a phenylthiourea substituent has been shown to enhance cytotoxicity.[6]
Table 1: Cytotoxicity of Cinchonine and Its Derivatives
| Compound | Cell Line | Assay | GI50 (µM) | Reference |
| Cinchonine | HeLa | MTT | 155 | [6] |
| Cinchonine | K562 (Leukemia) | NRU | 46.55 | [4] |
| Quinine | KB | MTT | 55.5 | [6] |
| Cinchonine Derivative (2e) | Various Cancer Cells | MTT | < 10 | [6] |
It is important to note that some cinchonine derivatives have also shown protective effects in certain contexts. For example, cinchonine and cinchonidine have been found to alleviate cisplatin-induced ototoxicity by regulating the PI3K-AKT signaling pathway.[7] This highlights the complex biological interactions of these molecules and the need for comprehensive biocompatibility testing.
Comparison with Alternative Green Catalysts
The field of green chemistry offers several alternatives to cinchonine-based catalysts, each with its own biocompatibility profile. The most notable alternatives include biocatalysts (enzymes) and other classes of organocatalysts.
Table 2: Comparison of Green Catalysts
| Catalyst Type | Examples | Biocompatibility Advantages | Limitations |
| Cinchonine-Based Catalysts | Cinchonine, cinchonidine, quinine, quinidine and their derivatives | Natural origin, well-established catalytic activity.[1][2] | Potential for cytotoxicity, requiring careful biocompatibility assessment.[4][6] |
| Biocatalysts (Enzymes) | Hydrolases, oxidases, transaminases | High selectivity, biodegradable, non-toxic, operate under mild conditions.[8][9] | Limited stability under certain process conditions, potential for immunogenicity. |
| Other Organocatalysts | Proline and its derivatives, imidazolidinones | Metal-free, often low toxicity.[10] | Can require higher catalyst loading, biocompatibility data may be limited for novel structures. |
| Nanoparticle Catalysts | Carbon quantum dots (CQDs), metal oxides | High surface area and reactivity, potential for high biocompatibility (e.g., CQDs). | Potential for toxicity depending on size, composition, and surface chemistry. |
Biocatalysis, utilizing enzymes to perform chemical reactions, is a cornerstone of green chemistry.[9] Enzymes are inherently biocompatible, biodegradable, and operate with high selectivity under mild conditions, minimizing the generation of toxic byproducts.[8][9] Similarly, other small molecule organocatalysts, such as those based on proline, are often considered to have low toxicity.[10] The choice of catalyst, therefore, involves a trade-off between catalytic efficiency for a specific reaction and the biocompatibility requirements of the final application.
Experimental Protocols for Biocompatibility Assessment
A variety of in vitro assays are available to assess the cytotoxicity of chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the LDH (Lactate Dehydrogenase) release assay are two of the most common methods.
Protocol: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing cell viability based on the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells.[11]
-
Cell Preparation:
-
Culture the desired cell line in appropriate media and conditions.
-
Harvest the cells and perform a cell count.
-
Prepare a cell suspension of the desired concentration (e.g., 1 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the cinchonine-based catalyst or other test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain the desired test concentrations.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the GI50 or IC50 value.
-
Visualizing Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for a typical MTT-based cytotoxicity assay.
Simplified PI3K-AKT Signaling Pathway
Caption: Cinchonine's potential modulation of the PI3K-AKT pathway.
Conclusion
Cinchonine-based catalysts are valuable tools in green chemistry, particularly for the synthesis of complex chiral molecules. However, their natural origin does not inherently guarantee their biocompatibility. As the data indicates, cinchonine and its derivatives can exhibit a range of cytotoxic effects, which necessitates rigorous biocompatibility testing, especially for applications in drug development and medicine.
In comparison, biocatalysts and certain other classes of organocatalysts may offer a more favorable biocompatibility profile, although they may not be suitable for all types of chemical transformations. The selection of a "green" catalyst, therefore, requires a holistic assessment that considers not only its catalytic performance and environmental impact but also its biological safety. By employing standardized cytotoxicity assays and understanding the potential biological interactions of these catalysts, researchers can make more informed decisions, ensuring that the principles of green chemistry are upheld from the synthesis of a molecule to its final application.
References
- 1. dovepress.com [dovepress.com]
- 2. Cinchona-based phase-transfer catalysts for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Cinchonine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. prisminltd.com [prisminltd.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Cinchonine and cinchonidine alleviate cisplatin‐induced ototoxicity by regulating PI3K‐AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Cinchonine's Biological Activity: A Comparative Guide to In Silico and In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has garnered significant attention for its diverse pharmacological properties. Historically recognized for its anti-malarial effects, recent research has unveiled its potential as an anti-cancer, anti-inflammatory, and antiviral agent. This guide provides a comparative overview of in silico and in vitro studies that have explored the biological activities of cinchonine, offering insights into its mechanisms of action and therapeutic promise. By presenting computational predictions alongside experimental data, this document aims to facilitate a deeper understanding of cinchonine's multifaceted bioactivity and guide future research endeavors.
Quantitative Data Summary
The following table summarizes key quantitative data from various in silico and in vitro studies on cinchonine, providing a direct comparison of its predicted and experimentally determined biological activities.
| Study Type | Target/Cell Line | Method | Key Findings | Reference |
| In Silico | Estrogen Receptor α (ER-α) | Molecular Docking | Cinchonine derivatives showed lower Gibbs free energy and kinetic inhibition compared to tamoxifen. | [1] |
| SARS-CoV-2 Main Protease (Mpro) | Molecular Docking | Glide score of -5.002 kcal/mole, indicating potential binding and inhibitory action. | ||
| P-glycoprotein (P-gp) | Molecular Docking | Cinchonidine isobutanoate (a derivative) showed a binding affinity of -8.6 kcal/mol. | [2] | |
| PIK3CA | Molecular Docking | Cinchonine can bind to PIK3CA to form a stable complex. | [3] | |
| Hyaluronidase, Elastase, Collagenase, Tyrosinase, HSP90 | Molecular Docking | Showed potential as an anti-aging agent with binding affinities ranging from -4.9 to -6.8 kcal/mol. | [4] | |
| In Vitro | K562 (Leukemia) | NRU Assay | IC50: 46.55 µM | [5] |
| COX-2 Enzyme | Enzyme Inhibition Assay | IC50: 44.65 µM | [5] | |
| A549 and H1975 (Lung Cancer) | MTT Assay | IC50: 76.67 µM and 87.44 µM, respectively. | [6] | |
| HeLa (Cervical Cancer) | MTT Assay | Dose-dependent inhibition of cell proliferation. | ||
| HepG2 and SMCC7721 (Liver Cancer) | Apoptosis and Cell Proliferation Assays | Induced apoptosis and inhibited cell proliferation at 180 µM. | [6] | |
| Human Neutrophils | Chemiluminescence Assay | Decreased zymosan-induced chemiluminescence response by 62% at 100 mg/l. | [7] | |
| Plasmodium falciparum | In vitro culture | 1 to 5 times more active than quinine depending on the strain. | [8] |
Experimental Protocols
Detailed methodologies for key in silico and in vitro experiments are provided below to facilitate replication and further investigation.
In Silico Study: Molecular Docking of Cinchonine
This protocol outlines a general workflow for performing molecular docking studies with cinchonine using AutoDock, a widely used software for predicting the interaction of small molecules with macromolecular targets.
1. Preparation of the Receptor Protein:
- Obtain the 3D structure of the target protein (e.g., TRAF6, ER-α) from the Protein Data Bank (PDB).
- Remove water molecules and any co-crystallized ligands from the protein structure using software like PyMOL or Chimera.
- Add polar hydrogen atoms and assign Kollman charges to the protein using AutoDockTools (ADT).
- Save the prepared protein structure in the PDBQT file format.
2. Preparation of the Ligand (Cinchonine):
- Obtain the 3D structure of cinchonine from a chemical database like PubChem.
- Optimize the ligand's geometry using a computational chemistry software (e.g., Avogadro, ChemDraw).
- Define the rotatable bonds and assign Gasteiger charges to the ligand using ADT.
- Save the prepared ligand structure in the PDBQT file format.
3. Grid Box Generation:
- Define the binding site on the receptor by creating a grid box that encompasses the active site or the region of interest.
- The grid box dimensions and coordinates are set using AutoGrid, a component of the AutoDock suite. This step generates map files for each atom type in the ligand.
4. Docking Simulation:
- Use AutoDock to perform the docking simulation. The Lamarckian Genetic Algorithm is a commonly used search algorithm.
- Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.
- The program will explore different conformations and orientations of the ligand within the grid box and calculate the binding energy for each pose.
5. Analysis of Results:
- Analyze the docking results to identify the lowest energy binding poses, which represent the most probable binding modes.
- Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic contacts.
- The binding energy (in kcal/mol) provides an estimate of the binding affinity of cinchonine to the target protein.
In Vitro Study: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
- Culture the desired cancer cell line (e.g., HeLa, A549) in appropriate growth medium.
- Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
2. Treatment with Cinchonine:
- Prepare a stock solution of cinchonine in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium.
- Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of cinchonine to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
- After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization of Formazan:
- Carefully remove the medium containing MTT from each well.
- Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
- The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the control. The IC50 value (the concentration of cinchonine that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualizations
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the study of cinchonine's biological activity.
Conclusion
The convergence of in silico and in vitro research provides a powerful paradigm for understanding the biological activities of natural compounds like cinchonine. Computational studies offer valuable predictions about potential molecular targets and binding interactions, which can then be validated and quantified through laboratory experiments. The data presented in this guide highlights the significant anti-cancer potential of cinchonine, with demonstrated activity against various cancer cell lines and inhibition of key signaling pathways involved in cell proliferation and survival.
While the correlation between predicted binding affinities and experimental efficacy is a complex area of research, the consistent observation of cinchonine's activity across both computational and experimental platforms underscores its promise as a therapeutic agent. Further research, including more detailed mechanistic studies and in vivo validation, is warranted to fully elucidate the therapeutic potential of cinchonine and its derivatives in a clinical setting. This comparative guide serves as a foundational resource for researchers aiming to build upon the existing knowledge and accelerate the translation of this promising natural compound into novel therapeutic strategies.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. In Silico Investigation of Potential TRAF6 Inhibitor from Traditional Chinese Medicine against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular determinants of TRAF6 binding specificity suggest that native interaction partners are not optimized for affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Benchmarking Cinchonine Monohydrochloride Hydrate Against Synthetic Chiral Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving desired stereochemical outcomes. While a plethora of sophisticated synthetic catalysts have been developed, naturally derived catalysts, such as cinchonine monohydrochloride hydrate, continue to offer a compelling combination of performance, cost-effectiveness, and availability. This guide provides an objective comparison of this compound against prominent synthetic chiral catalysts in key asymmetric reactions, supported by experimental data and detailed protocols to aid in catalyst selection and implementation.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of cinchonine-derived catalysts and their synthetic counterparts in three widely employed asymmetric reactions: the Michael Addition, the Aldol Reaction, and the Epoxidation. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; therefore, this data serves as a representative guide.
Table 1: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Cinchonine-derived Thiourea | 10 | Toluene | 48 | 95 | 92 |
| Synthetic Thiourea Catalyst | 10 | Toluene | 24 | 98 | 95 |
| Hydroquinine | 5 | MTBE | 24 | 84 | 6[1] |
| Hub³-cinchona (modified) | 1 | MTBE | 24 | 69 | 93[1] |
Table 2: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) |
| Cinchonine-derived Primary Amine | 10 | Dioxane/H₂O | RT | 87-96 | - | 89-97[2] |
| (S)-Proline | 20 | DMSO | 4 | 95 | 95:5 | 99 |
| Cinchonidine-derived Quaternary Ammonium Salt | 10 | CH₂Cl₂ | 48 | 64 | 1.3:1 | 80 (syn) |
Table 3: Asymmetric Epoxidation of Styrene
| Catalyst | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Cinchonine-derived Phase-Transfer Catalyst | 10 | H₂O₂ | Toluene | 24 | 70 | 60 |
| (R,R)-Jacobsen's Catalyst | 4 | NaOCl | CH₂Cl₂ | 4 | 96 | 97 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the adoption of these catalytic systems.
1. General Protocol for Asymmetric Michael Addition using a Cinchonine-Derived Catalyst
-
Reaction Setup: To a stirred solution of trans-β-nitrostyrene (0.5 mmol) in the specified solvent (2 mL), the cinchonine-derived catalyst (0.05 mmol, 10 mol%) is added.
-
Reaction Execution: Diethyl malonate (0.75 mmol, 1.5 equiv.) is then added, and the reaction mixture is stirred at the specified temperature for the indicated time.
-
Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
2. General Protocol for Asymmetric Aldol Reaction using a MacMillan-type Catalyst
-
Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 mmol) in the specified solvent (2.0 mL) at the indicated temperature is added the imidazolidinone catalyst (0.2 mmol, 20 mol%).
-
Reaction Execution: The nucleophilic aldehyde or ketone (5.0 mmol, 5.0 equiv.) is then added, and the reaction is stirred for the specified time.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo.
-
Purification: The crude product is purified by flash chromatography on silica gel to yield the aldol product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC or GC analysis, respectively.
3. General Protocol for Asymmetric Epoxidation using Jacobsen's Catalyst
-
Reaction Setup: To a stirred solution of the alkene (1.0 mmol) in CH₂Cl₂ (5 mL) is added (R,R)-Jacobsen's catalyst (0.04 mmol, 4 mol%).
-
Reaction Execution: The mixture is cooled in an ice bath, and a buffered solution of sodium hypochlorite (commercial bleach, adjusted to pH 11.3) is added dropwise over 1 hour. The reaction is stirred vigorously for the specified time.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. After completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude epoxide is purified by flash chromatography on silica gel. The enantiomeric excess is determined by chiral GC analysis.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to the use of this compound and synthetic chiral catalysts.
Caption: A typical workflow for the screening and optimization of chiral catalysts.
Caption: Proposed bifunctional activation mechanism for cinchonine catalysts.
Caption: Iminium ion activation pathway in MacMillan-catalyzed Diels-Alder reactions.[3][4]
References
Statistical analysis of reproducibility in cinchonine-catalyzed experiments.
For researchers, scientists, and drug development professionals, understanding the reproducibility of catalytic reactions is paramount for reliable and scalable synthesis. This guide provides a statistical analysis of reproducibility in enantioselective reactions catalyzed by cinchonine and its derivatives, focusing on key performance indicators such as yield and enantiomeric excess (ee).
Cinchonine, a readily available cinchona alkaloid, and its derivatives have proven to be powerful organocatalysts in a variety of asymmetric transformations, including Michael additions and aldol reactions. The efficiency and stereoselectivity of these reactions are often influenced by subtle variations in experimental conditions. This guide presents a comparative analysis based on published experimental data to shed light on the factors that govern the reproducibility and robustness of these catalytic systems.
Comparative Analysis of Reaction Performance
The following tables summarize quantitative data from optimization studies of cinchonine-catalyzed Michael and aldol reactions. While not a direct measure of reproducibility through repeated identical experiments, this data provides valuable insight into the sensitivity of the reaction outcomes to changes in various parameters, thereby informing on the expected consistency and robustness of the processes.
Michael Addition of Malonate Esters to Nitroolefins
The enantioselective Michael addition of dimethyl malonate to β-nitrostyrene is a benchmark reaction for evaluating the performance of bifunctional organocatalysts. The following data is derived from a study investigating a family of 9-amino(9-deoxy) epicinchonine derivatives.
| Catalyst Moiety at C9 Position | Solvent | Time (h) | Conversion (%) | Yield (%) | ee (%) |
| Amino | Toluene | 48 | 97 | - | 30 |
| Ureido | Toluene | 48 | - | - | 70 |
| Thioureido | Toluene | 48 | - | - | 60 |
| Thioureido | Dichloromethane | 30 | >99 | 95 | 92 |
| Thioureido | neat | 30 | 97 | - | 92 |
Table 1: Comparison of different C9-modified cinchonine catalysts in the Michael addition of dimethyl malonate to β-nitrostyrene. The thiourea derivative in dichloromethane shows the most promising results in terms of yield and enantioselectivity.
Aldol Reaction of Isatins with α,β-Unsaturated Ketones
The asymmetric aldol reaction is another key transformation where cinchonine-derived catalysts have demonstrated significant utility. The data below is from a study employing Cinchona alkaloid-derived thioureas for the reaction of isatins with α,β-unsaturated ketones.[1]
| Catalyst | Substrate (Isatin) | Yield (%) | ee (%) |
| Cinchonine-derived thiourea | N-Boc-isatin | 98 | 97 |
| Quinine-derived thiourea | N-Boc-isatin | 95 | 94 |
| Cinchonidine-derived thiourea | N-Boc-isatin | 92 | 90 |
| Cinchonine-derived thiourea | N-benzyl-isatin | 85 | 88 |
| Cinchonine-derived thiourea | Unsubstituted isatin | 78 | 85 |
Table 2: Performance of various Cinchona alkaloid-derived thiourea catalysts in the asymmetric aldol reaction of different isatins. The choice of both the specific Cinchona alkaloid and the substituent on the isatin significantly impacts the reaction outcome.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the Michael and aldol reactions cited in this guide.
General Procedure for the Asymmetric Michael Addition
To a solution of the cinchonine-derived catalyst (0.02 mmol) in the specified solvent (2.0 mL) was added dimethyl malonate (0.2 mmol). The mixture was stirred for 5 minutes at room temperature, followed by the addition of β-nitrostyrene (0.1 mmol). The reaction was stirred at the indicated temperature and monitored by TLC. Upon completion, the solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired Michael adduct. Enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Aldol Reaction
In a vial, the isatin substrate (0.1 mmol) and the Cinchona alkaloid-derived thiourea catalyst (0.01 mmol) were dissolved in the specified solvent (1.0 mL). The α,β-unsaturated ketone (0.12 mmol) was then added, and the reaction mixture was stirred at the indicated temperature for the specified time. After completion of the reaction, as monitored by TLC, the solvent was removed in vacuo. The crude product was purified by flash column chromatography to give the corresponding aldol adduct. The enantiomeric excess was determined by chiral HPLC analysis.[1]
Visualizing Reaction Workflows
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships within the catalytic systems.
References
Safety Operating Guide
Proper Disposal of Cinchonine Monohydrochloride Hydrate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of Cinchonine monohydrochloride hydrate, a compound noted for its potential health and environmental hazards. Adherence to these guidelines is paramount for ensuring personnel safety and regulatory compliance.
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste and must not be disposed of in standard trash or down the drain[1][2][3]. The disposal process must comply with all prevailing country, federal, state, and local regulations[1]. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA)[4][5].
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended Personal Protective Equipment (PPE): [1]
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective chemical-resistant gloves.
-
Skin and Body Protection: Impervious clothing or a lab coat.
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust formation or aerosol generation.
Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1][6].
Step-by-Step Disposal Procedure
The disposal of this compound must be systematic, following a "cradle-to-grave" approach to hazardous waste management[5].
Step 1: Waste Identification and Characterization All waste materials, including pure this compound, solutions, contaminated articles (e.g., filter paper, gloves), and spill cleanup materials, must be treated as hazardous waste[3]. The primary hazards are acute oral toxicity and acute and chronic aquatic toxicity[1].
Step 2: Waste Segregation and Collection
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, alkalis, or strong oxidizing/reducing agents[1][7]. Mixing hazardous waste with non-hazardous waste increases the volume and cost of disposal[3].
-
Container Selection: Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container[2][6][8]. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "solid waste," "aqueous solution with <5% concentration"). Include the date when waste was first added to the container[3].
Step 3: On-site Storage
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic[8].
-
Ensure the storage area is cool and away from direct sunlight or sources of ignition[1].
-
Accumulation time limits for hazardous waste on-site are regulated and depend on the quantity of waste your facility generates per month[9]. Consult your institution's Environmental Health and Safety (EHS) department for specific time limits.
Step 4: Professional Disposal
-
Engage a Licensed Contractor: The final disposal of this compound must be handled by a licensed professional waste disposal service or an approved waste disposal plant[1][2].
-
Manifest System: For off-site transportation and disposal, a hazardous waste manifest is required to track the waste from your facility to its final destination[10].
-
Do Not Dispose On-site: Under no circumstances should this chemical be discharged into sewers, drains, or the environment[1][2][3]. Land disposal is restricted for most hazardous wastes unless they are treated to meet specific standards[9].
Data Presentation: Hazard and Regulatory Summary
The following table summarizes key hazard and regulatory data pertinent to the disposal of this compound.
| Category | Information | Reference |
| GHS Hazard Statements | H302: Harmful if swallowed. | [1] |
| H400: Very toxic to aquatic life. | [1] | |
| H410: Very toxic to aquatic life with long lasting effects. | [1] | |
| GHS Precautionary Statements | P273: Avoid release to the environment. | [1] |
| P391: Collect spillage. | [1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant. | [1] | |
| U.S. Federal Regulation | Resource Conservation and Recovery Act (RCRA) | [4][5] |
| Governing Regulations | 40 CFR Parts 260-273 | [4] |
| Disposal Requirement | Must be managed as hazardous waste at a permitted Treatment, Storage, and Disposal Facility (TSDF). | [9][10] |
Emergency Procedures for Spills
In the event of a spill, immediate action is required to contain the material and prevent environmental release.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation[1].
-
Control the Spill: Prevent the spill from spreading and keep it away from drains and water courses[1].
-
Absorb and Collect: For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders). For solid spills, carefully sweep or shovel the material, avoiding dust generation[1][2].
-
Containerize Waste: Place all contaminated materials, including absorbents and used PPE, into a sealed, labeled hazardous waste container[2][6].
-
Decontaminate: Clean the spill area thoroughly. Decontamination may be done by scrubbing with alcohol[1].
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|206986-88-1|MSDS [dcchemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. vumc.org [vumc.org]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. ptb.de [ptb.de]
- 9. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 10. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Cinchonine Monohydrochloride Hydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cinchonine monohydrochloride hydrate, including operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
This compound is a versatile compound utilized in pharmaceutical development, notably for its antimalarial properties and as a chiral auxiliary in asymmetric synthesis.[1] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to minimize environmental impact.
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate risks associated with handling this compound, a combination of engineering controls and personal protective equipment is essential.
Engineering Controls:
-
Ventilation: Always use this compound in a well-ventilated area.[1] A chemical fume hood is recommended to avoid the inhalation of dust or aerosols.[1]
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (chemically resistant). | Prevents skin contact. |
| Body Protection | Impervious clothing, such as a lab coat.[1] | Protects skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dust is generated. | Prevents inhalation of harmful dust. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area.[1]
-
Protect from direct sunlight and sources of ignition.[1]
-
Powder form: Store at -20°C.[1]
-
In solvent: Store at -80°C.[1]
Emergency Procedures: A Step-by-Step Guide
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Seek prompt medical attention.[1] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical advice if irritation persists.[1][2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1] |
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[1]
-
Personal Protection: Don full personal protective equipment, including a respirator.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Cleanup:
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
For solids, carefully sweep up the material to avoid generating dust.
-
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Collect all contaminated materials and dispose of them as hazardous waste according to regulations.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is a critical step in the chemical lifecycle to prevent environmental contamination.
-
Classification: This material and its container must be disposed of as hazardous waste.[1]
-
Procedure:
-
Collect all waste material (unused chemical, contaminated PPE, and cleanup materials) in a designated, labeled, and sealed container.
-
Store the waste container in a secure area, segregated from incompatible materials.
-
Dispose of the contents and the container in accordance with all applicable country, federal, state, and local regulations.[1] Do not allow the product to enter drains or water systems.[1]
-
Experimental Protocols
Asymmetric Michael Addition using a Cinchonine-Derived Catalyst
This protocol is a representative example of using a cinchonine derivative in asymmetric synthesis.
Materials:
-
Cinchonine-derived squaramide catalyst[3]
-
β-ketoester (e.g., methyl 2-oxocyclopentanecarboxylate)[3]
-
trans-β-nitrostyrene[3]
-
Solvent (e.g., toluene)[3]
Procedure:
-
To a mixture of the β-ketoester (0.5 mmol) and the cinchonine-derived squaramide catalyst (5 mol %) in the chosen solvent (2.5 mL), add trans-β-nitrostyrene (0.55 mmol).[3]
-
Stir the reaction mixture at room temperature.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[3]
-
Upon completion, purify the product by column chromatography.[3]
-
Determine the diastereomeric ratio and enantiomeric excess using chiral high-performance liquid chromatography (HPLC).[3]
In Vitro Antimalarial Activity Assay against Plasmodium falciparum
This is a general protocol that can be adapted for testing the antimalarial activity of this compound.
Materials:
-
This compound
-
Plasmodium falciparum culture (chloroquine-sensitive or resistant strain)
-
Human red blood cells
-
RPMI-1640 medium supplemented with serum or Albumax
-
96-well microtiter plates
-
Hypoxanthine, [³H]-labeled
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in RPMI-1640 medium. Synchronize the parasite culture to the ring stage.
-
Assay Setup:
-
Add the serially diluted this compound to the wells of a 96-well plate.
-
Add the parasitized red blood cell suspension to each well.
-
Include drug-free controls and controls with a known antimalarial drug (e.g., chloroquine).
-
-
Incubation: Incubate the plates in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24-48 hours.
-
Growth Measurement: Add [³H]-hypoxanthine to each well and incubate for another 18-24 hours. The incorporation of radiolabeled hypoxanthine is a measure of parasite growth.
-
Data Analysis: Harvest the cells and measure the radioactivity using a scintillation counter. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration.
Visualizing Safety and Experimental Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound safely and for conducting a representative experiment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
